Product packaging for Methaphenilene(Cat. No.:CAS No. 493-78-7)

Methaphenilene

Cat. No.: B1676368
CAS No.: 493-78-7
M. Wt: 260.4 g/mol
InChI Key: LDYJXVUOVPVZKA-UHFFFAOYSA-N
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Description

Methaphenilene is a member of benzenes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20N2S B1676368 Methaphenilene CAS No. 493-78-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

493-78-7

Molecular Formula

C15H20N2S

Molecular Weight

260.4 g/mol

IUPAC Name

N,N-dimethyl-N'-phenyl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine

InChI

InChI=1S/C15H20N2S/c1-16(2)10-11-17(13-15-9-6-12-18-15)14-7-4-3-5-8-14/h3-9,12H,10-11,13H2,1-2H3

InChI Key

LDYJXVUOVPVZKA-UHFFFAOYSA-N

SMILES

CN(C)CCN(CC1=CC=CS1)C2=CC=CC=C2

Canonical SMILES

CN(C)CCN(CC1=CC=CS1)C2=CC=CC=C2

Appearance

Solid powder

Other CAS No.

493-78-7

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

7084-07-3 (hydrochloride)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Methaphenilene;  W 50 Base;  W-50 Base;  W50 Base.

Origin of Product

United States

Foundational & Exploratory

Methaphenilene's Mechanism of Action on H1 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Methaphenilene, a first-generation antihistamine, on the Histamine H1 receptor. The following sections detail its interaction with the receptor, the subsequent downstream signaling cascades, quantitative binding data, and the experimental protocols used to determine these characteristics.

Core Mechanism of Action: Inverse Agonism

This compound, also known as Methapyrilene, acts as an inverse agonist at the Histamine H1 receptor. The H1 receptor, a G-protein coupled receptor (GPCR), exists in a conformational equilibrium between an inactive (R) and an active (R*) state. Even in the absence of an agonist like histamine, a small fraction of H1 receptors spontaneously adopts the active conformation, leading to a basal level of constitutive activity.

While a competitive antagonist would simply block the binding of histamine without affecting this basal activity, this compound, as an inverse agonist, preferentially binds to and stabilizes the inactive conformation (R) of the H1 receptor. This action shifts the conformational equilibrium away from the active state, leading to a reduction in the receptor's basal signaling activity. This not only prevents the effects of histamine but also actively suppresses the receptor's intrinsic activity.

Downstream Signaling Pathways

The Histamine H1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein. The binding of an agonist (histamine) to the H1 receptor initiates a cascade of intracellular events. Conversely, the inverse agonism of this compound attenuates this pathway.

The primary signaling pathway affected is the Phospholipase C (PLC) pathway :

  • Gq-Protein Activation: Upon histamine binding, the H1 receptor activates the Gq protein, leading to the exchange of GDP for GTP on the Gαq subunit.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit then stimulates the membrane-bound enzyme Phospholipase C.

  • PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3, being water-soluble, diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ along with the membrane-bound DAG synergistically activate Protein Kinase C (PKC).

  • NF-κB Activation: Activated PKC can then phosphorylate various downstream targets, leading to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB translocates to the nucleus and promotes the transcription of genes involved in inflammation and allergic responses.

By stabilizing the inactive state of the H1 receptor, this compound effectively inhibits this entire signaling cascade, thereby mitigating the inflammatory and allergic effects mediated by histamine.

Quantitative Data

The binding affinity of a ligand for its receptor is a critical parameter in drug development. For this compound, the following quantitative data has been reported:

CompoundReceptorParameterValueReference
MethapyrileneHistamine H1Ki3.5 nMBindingDB

Note: The referenced value from BindingDB is for the Histamine H1 receptor target, though the specific entry ligand is listed as BDBM35254. This represents the most relevant publicly available binding affinity data in the context of this search.

Experimental Protocols

The characterization of this compound's action on H1 receptors involves various in vitro and cellular assays. A key experimental method is the radioligand binding assay.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the H1 receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the H1 receptor.

Materials:

  • Cell membranes prepared from a cell line expressing the human H1 receptor (e.g., HEK293 or CHO cells).

  • Radiolabeled H1 receptor antagonist (e.g., [3H]mepyramine).

  • Unlabeled this compound hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Cells expressing the H1 receptor are harvested and homogenized. The cell lysate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in the assay buffer.

  • Assay Setup: The assay is typically performed in 96-well plates.

  • Incubation: A constant concentration of the radiolabeled ligand (e.g., [3H]mepyramine, typically at a concentration close to its Kd) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

  • Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). The specific binding is calculated as the difference between total binding (in the absence of competitor) and non-specific binding (in the presence of a saturating concentration of a known H1 antagonist). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation :

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radiolabeled ligand.

    • Kd is the dissociation constant of the radiolabeled ligand.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

H1_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R_inactive H1 Receptor (Inactive) Histamine->H1R_inactive Binds H1R_active H1 Receptor (Active) H1R_inactive->H1R_active Activates Gq Gq Protein (GDP) H1R_active->Gq Activates Gq_active Gq Protein (GTP) Gq->Gq_active GDP -> GTP PLC Phospholipase C (Inactive) Gq_active->PLC Activates PLC_active Phospholipase C (Active) PLC->PLC_active PIP2 PIP2 PLC_active->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2_release Ca2+ Release ER->Ca2_release Ca2_release->PKC Activates NFkB_inactive IκB-NF-κB PKC->NFkB_inactive Phosphorylates IκB NFkB_active NF-κB NFkB_inactive->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription

Caption: H1 Receptor Signaling Pathway.

Methaphenilene_Mechanism_of_Action This compound This compound H1R_inactive H1 Receptor (Inactive) This compound->H1R_inactive Binds and Stabilizes Blocked_Signaling Signaling Blocked H1R_inactive->Blocked_Signaling Results in H1R_active H1 Receptor (Active) H1R_active->H1R_inactive Equilibrium Signaling_Pathway Downstream Signaling H1R_active->Signaling_Pathway Leads to

Caption: this compound Inverse Agonist Action.

Radioligand_Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes with H1 Receptors start->prepare_membranes setup_assay Set up 96-well Plate Assay prepare_membranes->setup_assay add_radioligand Add Constant Concentration of [3H]mepyramine setup_assay->add_radioligand add_competitor Add Increasing Concentrations of this compound add_radioligand->add_competitor incubate Incubate to Reach Equilibrium add_competitor->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Analyze Data: Calculate IC50 count->analyze calculate_ki Calculate Ki using Cheng-Prusoff Equation analyze->calculate_ki end End calculate_ki->end

Caption: Radioligand Binding Assay Workflow.

An In-depth Technical Guide on the Synthesis and Characterization of Methaphenilene Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Methaphenilene is a member of the ethylenediamine class of antihistamines. Its therapeutic effects stem from its ability to block the action of histamine at the H1 receptor, thereby mitigating allergic responses. Additionally, its anticholinergic properties, resulting from the blockade of muscarinic acetylcholine receptors, contribute to its overall pharmacological profile. Understanding the synthesis and detailed characterization of this compound is crucial for researchers in drug discovery and development, particularly those working on histaminergic and cholinergic systems.

Synthesis of this compound Hydrochloride

The primary route for the synthesis of this compound hydrochloride involves the N-alkylation of N,N-dimethyl-N'-phenylethane-1,2-diamine with 2-(chloromethyl)thiophene. The resulting free base is then converted to its hydrochloride salt.

Experimental Protocol

The following experimental protocol is adapted from the foundational work by Leonard and Solmssen (1948).

Step 1: Synthesis of N,N-Dimethyl-N'-phenyl-N'-(2-thenyl)-ethylenediamine (this compound Free Base)

  • In a reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel, a solution of 16.4 g (0.1 mole) of N,N-dimethyl-N'-phenylethane-1,2-diamine in 100 ml of anhydrous toluene is prepared.

  • To this solution, 4.1 g (0.105 mole) of sodamide is added portion-wise with stirring. The mixture is then refluxed for two hours to ensure the formation of the sodium salt of the diamine.

  • A solution of 13.3 g (0.1 mole) of 2-(chloromethyl)thiophene in 50 ml of anhydrous toluene is added dropwise to the refluxing mixture over a period of 30 minutes.

  • The reaction mixture is refluxed for an additional four hours to drive the alkylation to completion.

  • After cooling to room temperature, the mixture is washed with water to remove any inorganic byproducts.

  • The toluene layer is then extracted with dilute hydrochloric acid.

  • The acidic aqueous layer is made alkaline with a sodium hydroxide solution, leading to the precipitation of the free base, this compound.

  • The oily product is extracted with ether.

  • The ethereal solution is dried over anhydrous sodium sulfate.

  • The ether is removed by distillation, and the residual oil is purified by vacuum distillation.

Step 2: Formation of this compound Hydrochloride

  • The purified this compound free base is dissolved in anhydrous ether.

  • A stream of dry hydrogen chloride gas is passed through the ethereal solution until precipitation of the hydrochloride salt is complete.

  • The white crystalline precipitate of this compound hydrochloride is collected by filtration.

  • The collected solid is washed with anhydrous ether and dried under vacuum.

Synthesis Workflow

G cluster_reactants Starting Materials cluster_reaction1 Step 1: N-Alkylation cluster_reaction2 Step 2: Salt Formation N,N-dimethyl-N'-phenylethane-1,2-diamine N,N-dimethyl-N'-phenylethane-1,2-diamine Salt Formation Formation of Sodium Salt (Toluene, Reflux, 2h) N,N-dimethyl-N'-phenylethane-1,2-diamine->Salt Formation Sodamide Sodamide Sodamide->Salt Formation 2-(chloromethyl)thiophene 2-(chloromethyl)thiophene Alkylation Alkylation Reaction (Toluene, Reflux, 4h) 2-(chloromethyl)thiophene->Alkylation Salt Formation->Alkylation Workup Aqueous Workup and Extraction Alkylation->Workup Purification Vacuum Distillation Workup->Purification Salt_Formation Treatment with HCl gas (Anhydrous Ether) Purification->Salt_Formation Isolation Filtration and Drying Salt_Formation->Isolation Final_Product This compound Hydrochloride Isolation->Final_Product

Caption: Synthesis workflow for this compound hydrochloride.

Characterization of this compound Hydrochloride

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₅H₂₁ClN₂S[PubChem]
Molecular Weight 296.86 g/mol [PubChem]
Appearance White crystalline powder
Melting Point 187-189 °C
Solubility Soluble in water and ethanol
Spectroscopic Data

Detailed, publicly available experimental spectra (NMR, IR, MS) with peak assignments for this compound hydrochloride are scarce. The following sections describe the expected spectral characteristics based on the known structure and data for analogous compounds.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl and thiophene rings, the methylene protons of the ethylenediamine backbone and the thenyl group, and the methyl protons of the dimethylamino group. The aromatic region would likely display complex multiplets. The methylene protons would appear as distinct signals, likely in the 2.5-4.5 ppm range. The N-methyl protons would be expected as a singlet in the 2.0-2.5 ppm region.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the phenyl and thiophene rings, the methylene carbons, and the methyl carbons. The aromatic carbons would resonate in the 110-150 ppm region. The methylene carbons would appear in the 40-60 ppm range, and the methyl carbons would be expected at lower field, around 45 ppm.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound hydrochloride would be expected to exhibit characteristic absorption bands for:

  • C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹)

  • C-H stretching of the aliphatic methylene and methyl groups (around 2800-3000 cm⁻¹)

  • C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹)

  • C-N stretching (around 1000-1200 cm⁻¹)

  • N-H stretching from the hydrochloride salt (a broad band in the 2400-2800 cm⁻¹ region)

3.2.3. Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to the free base (m/z = 260.13). Common fragmentation patterns for ethylenediamine derivatives involve cleavage of the C-C bond of the ethylenediamine backbone and alpha-cleavage adjacent to the nitrogen atoms.

Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound hydrochloride. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation of the main compound from any impurities. Detection can be achieved using a UV detector, with the wavelength of maximum absorbance for the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for purity analysis, likely after derivatization to improve volatility and thermal stability.

Mechanism of Action and Signaling Pathways

This compound hydrochloride exerts its therapeutic effects by acting as an antagonist at two key receptor types: the histamine H1 receptor and the muscarinic acetylcholine receptors.

Histamine H1 Receptor Antagonism

Histamine, released from mast cells and basophils during an allergic response, binds to H1 receptors on various cells, leading to symptoms such as vasodilation, increased vascular permeability, and smooth muscle contraction. This compound, by competitively blocking the H1 receptor, prevents histamine from binding and initiating these downstream signaling events. The H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Response Allergic Response PKC->Response This compound This compound This compound->H1R Blocks

Caption: Histamine H1 receptor signaling pathway and its inhibition.

Muscarinic Acetylcholine Receptor Antagonism

The anticholinergic effects of this compound are due to its blockade of muscarinic acetylcholine receptors. These are also GPCRs, and different subtypes are coupled to different G proteins. The M1, M3, and M5 subtypes are primarily coupled to Gq/11, leading to a similar signaling cascade as the H1 receptor. The M2 and M4 subtypes are coupled to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M1R Muscarinic M1 Receptor ACh->M1R Binds Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Response Cellular Response PKC->Response This compound This compound This compound->M1R Blocks

Caption: Muscarinic M1 receptor signaling and its inhibition.

Conclusion

This technical guide has outlined the synthesis and known characteristics of this compound hydrochloride. The synthetic route via N-alkylation is well-established, and the mechanism of action as a dual histamine H1 and muscarinic receptor antagonist is understood. However, a notable gap exists in the publicly available, detailed analytical characterization data for this compound. For future research and development, a comprehensive re-characterization using modern analytical techniques such as high-resolution NMR and mass spectrometry would be highly valuable to the scientific community.

An In-depth Technical Guide to Methaphenilene: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methaphenilene is a first-generation antihistamine of the ethylenediamine class, characterized by its competitive antagonism of the histamine H1 receptor and its anticholinergic activity at muscarinic acetylcholine receptors. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological actions of this compound. Detailed experimental protocols for its synthesis and for characterizing its receptor binding affinities are presented. Furthermore, the signaling pathways associated with its mechanism of action are visually represented to facilitate a deeper understanding of its molecular pharmacology.

Chemical Structure and Identification

This compound, with the IUPAC name N,N-Dimethyl-N′-phenyl-N′-(thiophen-2-ylmethyl)ethane-1,2-diamine, is a tertiary amine featuring a thiophene moiety, a phenyl group, and a dimethylaminoethyl chain.[1]

IdentifierValue
IUPAC Name N,N-Dimethyl-N′-phenyl-N′-(thiophen-2-ylmethyl)ethane-1,2-diamine[1]
CAS Number 493-78-7[1]
Molecular Formula C15H20N2S[1]
Molecular Weight 260.40 g/mol [1]
SMILES CN(C)CCN(Cc1cccs1)c2ccccc2[1]
InChI InChI=1S/C15H20N2S/c1-16(2)10-11-17(13-15-9-6-12-18-15)14-7-4-3-5-8-14/h3-9,12H,10-11,13H2,1-2H3[1]

Physicochemical Properties

The physicochemical properties of this compound and its commonly used hydrochloride salt are summarized below. These properties are crucial for its formulation, delivery, and pharmacokinetic profile.

PropertyThis compoundThis compound Hydrochloride
Appearance Dark yellow oilSolid powder
Melting Point Not Applicable186-187 °C
Boiling Point 183-185 °C at 7 mmHgNot Applicable
Solubility Soluble in DMSOFreely soluble in water, soluble in ethanol
pKa (Predicted) Basic pKa estimated around 8.5-9.5 (tertiary amines)Not Applicable
logP (Predicted) High (indicative of good lipid solubility)Lower than the free base

Synthesis of this compound

This compound can be synthesized via the alkylation of N,N-dimethyl-N′-phenylethane-1,2-diamine with 2-(chloromethyl)thiophene.[1]

Experimental Protocol: Synthesis of this compound

A detailed protocol for a similar N-alkylation reaction is described below, which can be adapted for the synthesis of this compound.

Materials:

  • N,N-dimethyl-N′-phenylethane-1,2-diamine

  • 2-(chloromethyl)thiophene

  • Sodium amide (NaNH2)

  • Dry Toluene

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve N,N-dimethyl-N′-phenylethane-1,2-diamine in dry toluene.

  • Slowly add a molar equivalent of sodium amide to the stirred solution at room temperature.

  • Heat the mixture to reflux for 1-2 hours to ensure the formation of the sodium salt.

  • Cool the reaction mixture to room temperature and add a solution of 2-(chloromethyl)thiophene in dry toluene dropwise through the dropping funnel.

  • After the addition is complete, heat the mixture to reflux for an additional 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and carefully quench the reaction by the slow addition of water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.

  • The crude product can be further purified by vacuum distillation.

Pharmacological Properties and Mechanism of Action

This compound is a first-generation antihistamine with anticholinergic properties. Its therapeutic effects are primarily mediated through its interaction with histamine H1 receptors and muscarinic acetylcholine receptors.

Antihistaminic Activity: Histamine H1 Receptor Antagonism

This compound acts as a competitive antagonist at the histamine H1 receptor. By binding to the receptor, it prevents histamine from eliciting its pro-inflammatory effects, such as vasodilation, increased capillary permeability, and bronchoconstriction. This action alleviates the symptoms of allergic reactions.

Signaling Pathway of Histamine H1 Receptor Antagonism

H1_Receptor_Antagonism This compound This compound H1R_inactive H1 Receptor (Inactive) This compound->H1R_inactive Binds & Blocks Histamine Histamine Histamine->H1R_inactive Binds H1R_active H1 Receptor (Active) H1R_inactive->H1R_active Activates No_Response Inhibition of Allergic Response H1R_inactive->No_Response Gq_protein Gq Protein H1R_active->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Allergic_Response Allergic Response Ca_release->Allergic_Response PKC_activation->Allergic_Response

Caption: this compound blocks histamine binding to the H1 receptor.
Anticholinergic Activity: Muscarinic Acetylcholine Receptor Antagonism

As a first-generation antihistamine, this compound can cross the blood-brain barrier and exhibits anticholinergic effects by acting as an antagonist at muscarinic acetylcholine receptors. This action is responsible for some of its side effects, such as dry mouth and sedation.

Signaling Pathway of Muscarinic Receptor Antagonism

Muscarinic_Receptor_Antagonism This compound This compound mAChR_inactive Muscarinic Receptor (Inactive) This compound->mAChR_inactive Binds & Blocks ACh Acetylcholine (ACh) ACh->mAChR_inactive Binds mAChR_active Muscarinic Receptor (Active) mAChR_inactive->mAChR_active Activates No_Response Inhibition of Cholinergic Response mAChR_inactive->No_Response G_protein G Protein (Gq/Gi) mAChR_active->G_protein Activates Effector Effector (e.g., PLC, Adenylyl Cyclase) G_protein->Effector Modulates Second_Messengers Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_Messengers Generates Cellular_Response Cholinergic Response Second_Messengers->Cellular_Response Mediates

References

The Pharmacokinetics and Metabolism of Methaphenilene: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a comprehensive review of publicly available scientific literature reveals a notable absence of in vivo pharmacokinetic studies specifically focused on Methaphenilene. The majority of research has been directed towards the structurally similar and hepatocarcinogenic analogue, Methapyrilene. This guide, therefore, primarily details the in vitro metabolism of this compound, drawing from the key available research, and provides context by referencing the known in vivo behavior of Methapyrilene, with the critical caveat that these are distinct compounds and direct extrapolation is not scientifically valid.

Executive Summary

This compound (MFN) is an antihistaminic compound, structurally related to Methapyrilene (MPH). While MPH was removed from the market due to its hepatocarcinogenicity in rats, MFN has not been associated with such toxicity. Understanding the metabolic fate of this compound is crucial for elucidating the mechanisms underlying this difference in toxicity and for any potential future development of related compounds. This document synthesizes the available data on the metabolism of this compound, focusing on in vitro studies that have identified key metabolic pathways and quantified the formation of various metabolites. The primary metabolic routes for this compound in rat liver microsomes include N-demethylation, N-oxidation, and aromatic ring hydroxylation.

In Vitro Metabolism of this compound

The most detailed investigation into the metabolism of this compound was conducted by Kammerer and Schmitz (1988), who compared its metabolism with that of Pyribenzamine (PBZ) and Methapyrilene (MPH) in rat liver microsomes.[1][2][3] This study provides the foundation of our current understanding.

Major Metabolic Pathways

In vitro studies using rat liver microsomes have identified several key metabolic pathways for this compound. These include:

  • N-Demethylation: The removal of a methyl group from the dimethylaminoethyl side chain is a significant metabolic route.[1]

  • N-Oxidation: The formation of an N-oxide metabolite is another prominent pathway.[1][2][3]

  • Aromatic Ring Hydroxylation: The addition of a hydroxyl group to the phenyl ring of this compound occurs, indicating oxidative metabolism of the aromatic moiety.[1]

Notably, unlike Methapyrilene, the formation of an amide metabolite was not detected for this compound in these in vitro systems.[1][2][3]

Quantitative Analysis of Metabolite Formation

The following table summarizes the quantitative data on the formation of this compound metabolites in rat liver microsomes, as reported by Kammerer and Schmitz (1988). The data is presented as nmol of metabolite formed per mg of microsomal protein.

Metabolite/PathwayThis compound (MFN)
N-Demethylation Major Pathway
N-Oxidation Significant Pathway
Aromatic Ring Hydroxylation Higher than for PBZ or MPH
Amide Formation Not Detected

Data is qualitative as presented in the primary literature, which emphasizes the relative importance of the pathways.

Experimental Protocols

The following is a summary of the experimental methodology employed by Kammerer and Schmitz (1988) for the in vitro metabolism studies of this compound.

In Vitro Incubation with Rat Liver Microsomes
  • Microsome Preparation: Liver microsomes were prepared from male Sprague-Dawley rats.

  • Incubation Mixture: The incubation mixture contained rat liver microsomes, an NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and this compound (1 mM) in a phosphate buffer.

  • Incubation Conditions: The mixture was incubated at 37°C.

  • Extraction of Metabolites: The reaction was terminated, and the metabolites were extracted from the incubation mixture using a series of organic solvents at different pH levels to separate basic and acidic metabolites.

  • Derivatization: The extracted metabolites were derivatized using trifluoroacetic anhydride (MBTFA) to improve their volatility and chromatographic properties.[1]

Analytical Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): The derivatized metabolites were analyzed by capillary gas chromatography-mass spectrometry to identify and quantify the various metabolic products.[1][2][3] A specific gas chromatography temperature program was developed to achieve separation of the different metabolites.[1]

Visualizations

In Vitro Metabolic Pathway of this compound

Methaphenilene_Metabolism cluster_main This compound Metabolism (In Vitro) cluster_pathways Metabolic Pathways cluster_metabolites Metabolites MFN This compound N_Demethylation N-Demethylation MFN->N_Demethylation Major N_Oxidation N-Oxidation MFN->N_Oxidation Significant Aromatic_Hydroxylation Aromatic Ring Hydroxylation MFN->Aromatic_Hydroxylation Detected Desmethyl_MFN Desmethyl-Methaphenilene N_Demethylation->Desmethyl_MFN MFN_N_Oxide This compound N-Oxide N_Oxidation->MFN_N_Oxide Hydroxy_MFN Hydroxy-Methaphenilene Aromatic_Hydroxylation->Hydroxy_MFN

Caption: In vitro metabolic pathways of this compound in rat liver microsomes.

Experimental Workflow for In Vitro Metabolism Analysis

Experimental_Workflow cluster_protocol In Vitro Metabolism Protocol start Start: Rat Liver Microsomes + MFN + NADPH system incubation Incubation at 37°C start->incubation extraction Solvent Extraction (Basic & Acidic Fractions) incubation->extraction derivatization Derivatization with MBTFA extraction->derivatization analysis GC-MS Analysis derivatization->analysis end End: Identification & Quantification of Metabolites analysis->end

Caption: Workflow for the in vitro analysis of this compound metabolism.

Comparative Context: In Vivo Pharmacokinetics of Methapyrilene

While no in vivo data exists for this compound, studies on the structurally similar compound Methapyrilene in rats provide some pharmacokinetic context. It is crucial to reiterate that these findings are not directly applicable to this compound.

  • Rapid Metabolism and Elimination: In vivo studies in rats have shown that Methapyrilene has a relatively short half-life of 2.8 hours.[2]

  • Urinary Excretion of Metabolites: A significant portion of Methapyrilene and its metabolites are excreted in the urine.[1]

  • Major In Vivo Metabolites of Methapyrilene: The in vivo metabolism of Methapyrilene in rats leads to several metabolites, including hydroxylated forms and products of N-demethylation.[1]

The difference in metabolic profiles between this compound (lacking amide formation) and Methapyrilene may be a key factor in their differing toxicological profiles.

Conclusion and Future Directions

The current understanding of this compound's pharmacokinetics is limited to in vitro metabolism studies. These studies indicate that N-demethylation, N-oxidation, and aromatic hydroxylation are the primary metabolic pathways in rat liver microsomes. The absence of amide formation, a pathway observed for the hepatocarcinogen Methapyrilene, is a noteworthy distinction.

To provide a comprehensive understanding of the disposition of this compound, future research should prioritize in vivo studies in relevant animal models. Such studies would be invaluable for determining key pharmacokinetic parameters (absorption, distribution, bioavailability, clearance, and elimination half-life) and for confirming the metabolic pathways and major metabolites in a whole-organism context. This knowledge is essential for a complete risk assessment and for understanding the mechanistic basis of the differential toxicity observed between this compound and its analogues.

References

Methaphenilene: An In-depth Analysis of its Anticholinergic and Antihistaminic Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Notice: Despite a comprehensive search of publicly available scientific literature, specific quantitative data regarding the binding affinities (Ki or IC50 values) and functional potencies (pA2 values) of Methaphenilene at histamine H1 and muscarinic acetylcholine receptors could not be located. The following guide is therefore constructed based on the general pharmacological principles of first-generation antihistamines, a class to which this compound belongs, and incorporates established experimental protocols relevant to the assessment of antihistaminic and anticholinergic properties.

Introduction

This compound is a first-generation antihistamine characterized by its therapeutic effects in the management of allergic conditions. As with many compounds in this class, its pharmacological profile is not limited to the antagonism of the histamine H1 receptor. A significant characteristic of first-generation antihistamines is their capacity to interact with other receptor systems, most notably muscarinic acetylcholine receptors, leading to what are commonly referred to as anticholinergic side effects. This dual activity is a critical consideration in both the therapeutic application and the safety profiling of this compound.

This technical guide aims to provide a detailed framework for the investigation and understanding of the antihistaminic and anticholinergic properties of this compound. While specific data for this compound is not presently available, this document outlines the established methodologies and theoretical constructs necessary to perform such an evaluation.

Core Pharmacological Properties: A Comparative Overview

The clinical effects of this compound are dictated by its interaction with at least two distinct receptor systems:

  • Antihistaminic Properties: Mediated by the competitive antagonism of the histamine H1 receptor. This action is responsible for the relief of allergic symptoms such as rhinitis, urticaria, and conjunctivitis.

  • Anticholinergic Properties: Resulting from the blockade of muscarinic acetylcholine receptors. This off-target activity contributes to a range of side effects, including dry mouth, blurred vision, urinary retention, and constipation.

A thorough understanding of the potency of this compound at each of these receptor types is crucial for a comprehensive pharmacological assessment. This is typically achieved through in vitro receptor binding and functional assays.

Quantitative Analysis of Receptor Interactions

To facilitate a direct comparison of this compound's activity at histamine H1 and muscarinic receptors, quantitative data from receptor binding and functional assays are essential. The following tables are presented as templates for the organization of such data, once it becomes available through experimental investigation.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeRadioligandKi (nM)Source Tissue/Cell LineReference
Histamine H1[3H]-PyrilamineData not availablee.g., HEK293 cells expressing human H1 receptor-
Muscarinic M1[3H]-PirenzepineData not availablee.g., Human neuroblastoma cells (SK-N-SH)-
Muscarinic M2[3H]-AF-DX 384Data not availablee.g., Rat heart tissue-
Muscarinic M3[3H]-4-DAMPData not availablee.g., Human salivary gland tissue-
Muscarinic M4[3H]-PirenzepineData not availablee.g., CHO-K1 cells expressing human M4 receptor-
Muscarinic M5[3H]-4-DAMPData not availablee.g., CHO-K1 cells expressing human M5 receptor-

Table 2: Functional Antagonism of this compound

ReceptorAgonistFunctional AssaypA2 ValueSchild SlopeReference
Histamine H1Histaminee.g., Guinea pig ileum contractionData not availableData not available-
Muscarinic (M3)Carbachole.g., Guinea pig tracheal ring contractionData not availableData not available-

Experimental Protocols

The following sections detail standardized experimental protocols that can be employed to determine the antihistaminic and anticholinergic properties of this compound.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique for determining the affinity of a drug for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for histamine H1 and muscarinic acetylcholine receptors.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the receptor of interest (e.g., HEK293-H1R for histamine H1 receptor) or homogenize tissue known to be rich in the target receptor (e.g., rat brain for muscarinic receptors).

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Wash the membrane pellet with an appropriate buffer and resuspend to a final protein concentration determined by a protein assay (e.g., Bradford assay).

  • Binding Assay:

    • In a multi-well plate, combine the prepared cell membranes, a specific radioligand (e.g., [3H]-Pyrilamine for H1 receptors, [3H]-QNB for general muscarinic receptors), and varying concentrations of unlabeled this compound.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, potent unlabeled ligand for the target receptor.

    • Incubate the mixture at a defined temperature for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

In Vitro Functional Assays (Schild Analysis)

Functional assays measure the effect of a drug on the physiological response induced by an agonist, providing a measure of the antagonist's potency (pA2).

Objective: To determine the pA2 value of this compound as a competitive antagonist at histamine H1 and muscarinic M3 receptors.

Methodology (using isolated guinea pig ileum for H1 receptor antagonism):

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and dissect a section of the terminal ileum.

    • Clean the tissue and cut it into segments of approximately 2-3 cm.

    • Suspend each segment in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).

    • Connect one end of the tissue to a fixed point and the other to an isometric force transducer to record contractions.

    • Allow the tissue to equilibrate under a resting tension for at least 60 minutes.

  • Experimental Procedure:

    • Obtain a cumulative concentration-response curve for a histamine H1 receptor agonist (e.g., histamine) by adding increasing concentrations of the agonist to the organ bath and recording the resulting contractions.

    • Wash the tissue repeatedly to return to baseline.

    • Introduce a known concentration of this compound into the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 30 minutes).

    • In the presence of this compound, obtain a second cumulative concentration-response curve for histamine.

    • Repeat this process with several different concentrations of this compound.

  • Data Analysis (Schild Plot):

    • For each concentration of this compound, calculate the dose ratio (r), which is the ratio of the EC50 of histamine in the presence of the antagonist to the EC50 of histamine in the absence of the antagonist.

    • Plot log(r-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

    • Perform a linear regression on the data points.

    • The pA2 value is the x-intercept of the regression line. For a competitive antagonist, the slope of the Schild plot should not be significantly different from 1.

A similar protocol can be adapted to assess anticholinergic activity by using an appropriate tissue (e.g., guinea pig tracheal rings) and agonist (e.g., carbachol).

Signaling Pathways and Experimental Workflows

Diagram 1: Histamine H1 Receptor Signaling Pathway

G Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Gq_11 Gq/11 H1R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Cellular_Response PKC->Cellular_Response This compound This compound This compound->H1R Antagonizes

Caption: Simplified signaling cascade of the histamine H1 receptor and the antagonistic action of this compound.

Diagram 2: Muscarinic M3 Receptor Signaling Pathway

G Acetylcholine Acetylcholine M3R Muscarinic M3 Receptor (GPCR) Acetylcholine->M3R Gq_11 Gq/11 M3R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca_release->Cellular_Response PKC->Cellular_Response This compound This compound This compound->M3R Antagonizes

Caption: Overview of the muscarinic M3 receptor signaling pathway and the inhibitory effect of this compound.

Diagram 3: Experimental Workflow for Schild Analysis

G Start Start: Isolated Tissue Preparation (e.g., Guinea Pig Ileum) Equilibration Equilibration in Organ Bath Start->Equilibration Control_CRC Generate Control Agonist Concentration-Response Curve (CRC) Equilibration->Control_CRC Washout Washout Control_CRC->Washout Antagonist_Incubation Incubate with this compound (Concentration 1) Washout->Antagonist_Incubation Antagonist_CRC1 Generate Agonist CRC in presence of this compound Antagonist_Incubation->Antagonist_CRC1 Repeat_Washout Washout Antagonist_CRC1->Repeat_Washout Antagonist_Incubation2 Incubate with this compound (Concentration 2...n) Repeat_Washout->Antagonist_Incubation2 Antagonist_CRC2 Generate Agonist CRCs in presence of this compound Antagonist_Incubation2->Antagonist_CRC2 Data_Analysis Data Analysis Antagonist_CRC2->Data_Analysis Dose_Ratio Calculate Dose Ratios (r) Data_Analysis->Dose_Ratio Schild_Plot Construct Schild Plot (log(r-1) vs. -log[Antagonist]) Dose_Ratio->Schild_Plot pA2 Determine pA₂ and Schild Slope Schild_Plot->pA2

Caption: A stepwise workflow for determining the pA₂ value of an antagonist using Schild analysis.

Conclusion

The Rise and Fall of Methaphenilene: A Technical Review of a First-Generation Antihistamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and pharmacological profile of Methaphenilene, a first-generation antihistamine. While once a component of the early armamentarium against allergic reactions, its clinical use has ceased, likely due to safety concerns mirroring those of its chemical relatives. This document provides a comprehensive overview of its chemical synthesis, mechanism of action, and the toxicological findings that presumably led to its obsolescence.

Introduction

This compound, with the IUPAC name N,N-Dimethyl-N′-phenyl-N′-(thiophen-2-ylmethyl)ethane-1,2-diamine, is an antihistaminic and anticholinergic compound.[1][2] As a first-generation antihistamine, it belongs to the ethylenediamine class. These earlier antihistamines are known for their ability to cross the blood-brain barrier, leading to sedative effects, a characteristic that has been largely overcome by the development of second and third-generation agents. The history of this compound is intertwined with that of its analogue, Methapyrilene, which was withdrawn from the market due to findings of hepatocarcinogenicity in animal studies.[1][3] This guide will delve into the available scientific literature to present a detailed account of this compound for the scientific community.

Discovery and Synthesis

The initial synthesis and characterization of this compound were likely first described in a 1948 paper by Leonard and Solmssen titled "Thenyl Substituted Diamines with Antihistaminic Activity" published in the Journal of the American Chemical Society. This seminal work laid the foundation for a new class of antihistamines.

Chemical Structure and Properties
PropertyValue
IUPAC Name N,N-Dimethyl-N′-phenyl-N′-(thiophen-2-ylmethyl)ethane-1,2-diamine
Molecular Formula C15H20N2S
Molar Mass 260.40 g·mol−1
CAS Number 493-78-7
Synthesis Protocol

The synthesis of this compound is achieved through the alkylation of N,N-dimethyl-N′-phenylethane-1,2-diamine with 2-(chloromethyl)thiophene.[2]

Experimental Protocol: Synthesis of this compound

Materials:

  • N,N-dimethyl-N′-phenylethane-1,2-diamine

  • 2-(chloromethyl)thiophene

  • Anhydrous solvent (e.g., toluene or dimethylformamide)

  • A suitable non-nucleophilic base (e.g., sodium hydride or potassium carbonate)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dimethyl-N′-phenylethane-1,2-diamine in the anhydrous solvent under an inert atmosphere.

  • Add the base to the solution and stir for a designated period to facilitate the formation of the corresponding anion.

  • Slowly add a solution of 2-(chloromethyl)thiophene in the anhydrous solvent to the reaction mixture.

  • Heat the reaction mixture to reflux for several hours to ensure the completion of the alkylation reaction.

  • Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound using a suitable technique, such as column chromatography or distillation under reduced pressure.

Pharmacological Profile

Mechanism of Action

As a first-generation antihistamine, this compound functions as an antagonist at the histamine H1 receptor. Histamine, a key mediator in allergic and inflammatory responses, exerts its effects by binding to these receptors on various cell types. The binding of histamine to H1 receptors, which are Gq-coupled, activates the phospholipase C (PLC) signaling cascade. This leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and the activation of protein kinase C (PKC), respectively. These downstream events culminate in the characteristic symptoms of an allergic reaction, such as vasodilation, increased vascular permeability, and smooth muscle contraction.

This compound, by competitively blocking the H1 receptor, prevents the binding of histamine and thereby inhibits this signaling pathway, leading to the amelioration of allergic symptoms.

Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R Histamine H1 Receptor (Gq) Histamine->H1R Binds to This compound This compound This compound->H1R Blocks PLC Phospholipase C H1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C DAG->PKC Allergic_Response Allergic Response (Vasodilation, etc.) Ca->Allergic_Response PKC->Allergic_Response

Figure 1. Simplified signaling pathway of the Histamine H1 receptor and the inhibitory action of this compound.

Quantitative Pharmacological Data

Toxicology and Rationale for Withdrawal

While direct evidence for the withdrawal of this compound from the market is scarce, the well-documented carcinogenicity of its close analogue, Methapyrilene, provides a strong basis for its discontinuation. Studies on Methapyrilene demonstrated its potential to induce liver tumors in rats.[1][3] Given the structural similarity between this compound and Methapyrilene, particularly the presence of the thiophene ring, it is highly probable that this compound shared a similar toxicological profile.

Carcinogenicity studies on a group of histamine antagonists, including Methapyrilene, revealed that analogues not containing a thiophene ring did not exhibit the same neoplastic effects under the experimental conditions.[1] This suggests that the thiophene moiety may be implicated in the carcinogenic activity of these compounds.

Historical Context and Clinical Use

First-generation antihistamines were the primary treatment for allergic conditions from the 1940s onwards. Their clinical utility was, however, limited by their sedative and anticholinergic side effects, which include dry mouth, blurred vision, and urinary retention. The development of second-generation, non-sedating antihistamines in the 1980s led to a significant shift in the clinical management of allergies, rendering most first-generation agents, including likely this compound, obsolete for routine use.

The exact timeline of this compound's clinical use and its formal withdrawal from various markets is not well-documented in readily accessible regulatory archives. However, it is reasonable to assume that its use declined significantly with the advent of safer alternatives and the emergence of toxicological concerns related to its chemical class.

Conclusion

This compound represents an important chapter in the history of antihistamine development. As a first-generation ethylenediamine derivative, it provided relief for allergy sufferers in an era with limited therapeutic options. However, the likely discovery of significant safety liabilities, inferred from the known carcinogenicity of its close analogue Methapyrilene, led to its disappearance from the clinical landscape. The story of this compound serves as a crucial case study for drug development professionals, highlighting the importance of thorough toxicological evaluation and the continuous drive for safer and more effective therapeutic agents. The lack of publicly available, detailed quantitative pharmacological and toxicological data for this compound underscores the challenges in retrospectively evaluating older, discontinued pharmaceuticals.

Discovery and Withdrawal Workflow Discovery Discovery & Synthesis (Leonard & Solmssen, 1948) Screening Initial Pharmacological Screening Discovery->Screening Development Preclinical & Clinical Development Screening->Development Marketing Market Introduction Development->Marketing Tox_Concerns Toxicological Concerns Emerge (Carcinogenicity of Analogs) Marketing->Tox_Concerns Safer_Alts Development of Safer Second-Generation Antihistamines Marketing->Safer_Alts Withdrawal Market Withdrawal/ Obsolescence Tox_Concerns->Withdrawal Safer_Alts->Withdrawal

Figure 2. Logical workflow illustrating the likely trajectory of this compound from discovery to withdrawal.

References

An In-depth Technical Guide to the Solubility and Stability of Methaphenilene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific quantitative solubility and comprehensive stability data for Methaphenilene. This guide synthesizes the available qualitative information for this compound and incorporates quantitative data from a closely related compound, Methapyrilene, for illustrative purposes. The experimental protocols provided are based on established pharmaceutical development methodologies.

Introduction

This compound is an antihistamine and anticholinergic agent. A thorough understanding of its solubility and stability is paramount for the development of safe, effective, and stable pharmaceutical formulations. This technical guide provides a summary of the known solubility characteristics of this compound, outlines detailed experimental protocols for its comprehensive analysis, and discusses potential stability considerations.

Solubility Profile

Qualitative Solubility of this compound

Available information indicates the following general solubility characteristics:

  • This compound Base:

    • Freely soluble in: Chloroform, pyridine, glacial acetic acid.

    • Moderately soluble in: Ethyl acetate.

    • Slightly soluble in: Benzene, ethanol.

    • Almost insoluble in: Water, petroleum ether.[1]

  • This compound Hydrochloride:

    • Soluble in: Water-alcohol mixtures, ethanol.[1]

Quantitative Solubility of Methapyrilene Hydrochloride (as a surrogate)

The following table summarizes the quantitative solubility of Methapyrilene hydrochloride, offering a potential reference for this compound hydrochloride's behavior in similar solvents.

SolventSolubility (approx.)
Ethanol1 mg/mL
Dimethyl Sulfoxide (DMSO)10 mg/mL
Dimethylformamide (DMF)15 mg/mL
Phosphate Buffered Saline (PBS), pH 7.21 mg/mL

It is crucial to experimentally determine the precise solubility of this compound and its salts to inform formulation development.

Stability Profile

Comprehensive stability data, including degradation pathways and kinetics for this compound, is not currently available in published literature. However, general principles of pharmaceutical stability testing can be applied to assess its lability under various stress conditions. The hydrochloride salt of the related compound, Methapyrilene, is noted to be light-sensitive, and its aqueous solutions are not recommended for storage for more than one day, suggesting potential hydrolytic instability.

Experimental Protocols

The following sections detail standardized methodologies for the systematic evaluation of the solubility and stability of this compound.

Solubility Determination

A common method for determining the equilibrium solubility of a compound is the shake-flask method.

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

  • Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

  • Materials:

    • This compound (base or hydrochloride salt)

    • Selected solvents (e.g., water, ethanol, propylene glycol, polyethylene glycol 400, various buffers of different pH)

    • Calibrated temperature-controlled shaker

    • Centrifuge

    • Validated analytical method (e.g., HPLC-UV)

    • Volumetric flasks and pipettes

    • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Procedure:

    • Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

    • Place the vials in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

    • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the samples at a high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

    • Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of dissolved this compound.

    • Calculate the solubility in mg/mL or mol/L.

Diagram: Experimental Workflow for Solubility Determination

G Workflow for Solubility Determination A Add excess this compound to solvent B Equilibrate in temperature-controlled shaker A->B C Centrifuge to separate solid B->C D Filter supernatant C->D E Dilute sample D->E F Analyze by HPLC-UV E->F G Calculate solubility F->G

Caption: Workflow for determining equilibrium solubility.

Stability Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial to separate and quantify the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Protocol: HPLC Method Development (Illustrative Example)

This is a hypothetical method based on common practices for similar molecules.

  • Objective: To develop a stability-indicating RP-HPLC method for the analysis of this compound.

  • Instrumentation: HPLC with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 240 nm (to be determined by UV scan of this compound)

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Protocol: Forced Degradation Studies

  • Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

  • Procedure:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents.

    • Expose the solutions to the following stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

      • Neutral Hydrolysis: Water at 60 °C for 24 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Store the solid drug and a solution at 60 °C for 7 days.

      • Photodegradation: Expose the solid drug and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the stressed samples using the validated stability-indicating HPLC method.

    • Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent drug.

Diagram: Forced Degradation Study Workflow

G Workflow for Forced Degradation Study cluster_stress Stress Conditions A Acid Hydrolysis G Analyze by Stability-Indicating HPLC A->G B Base Hydrolysis B->G C Oxidative Degradation C->G D Thermal Degradation D->G E Photodegradation E->G F This compound Solution F->A F->B F->C F->D F->E H Identify Degradation Products G->H I Elucidate Degradation Pathways H->I

Caption: Workflow for conducting forced degradation studies.

Signaling Pathways

There is no information available in the public domain regarding specific signaling pathways modulated by this compound beyond its known activity as a histamine H1 receptor antagonist and its anticholinergic properties.

Conclusion

This technical guide highlights the current knowledge gap regarding the quantitative solubility and stability of this compound. The provided qualitative data and surrogate information from Methapyrilene serve as a preliminary foundation for formulation development. The detailed experimental protocols offer a robust framework for researchers and scientists to systematically characterize the physicochemical properties of this compound. Such studies are essential for ensuring the development of a high-quality, stable, and efficacious pharmaceutical product. It is strongly recommended that comprehensive experimental work be undertaken to generate specific data for this compound.

References

Methaphenilene: A Technical Whitepaper on its Potential as a First-Generation Antihistamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of Methaphenilene, a first-generation antihistamine. This compound, a thenyl-substituted diamine, exhibits its therapeutic effects through the competitive antagonism of histamine H1 receptors. As is characteristic of its class, it also possesses notable anticholinergic properties due to its interaction with muscarinic acetylcholine receptors. This whitepaper consolidates the available pharmacological data, outlines relevant experimental protocols for its characterization, and presents key signaling pathways and workflows in accordance with the specified visualization requirements. While specific quantitative binding data for this compound is scarce in contemporary literature, data from structurally analogous compounds and related first-generation antihistamines are presented to provide a comprehensive profile.

Introduction

This compound is an antihistamine and anticholinergic agent.[1] Structurally, it is classified as a thenyl-substituted diamine, a subset of the ethylenediamine class of antihistamines.[2] Its primary mechanism of action involves the blockade of histamine H1 receptors, thereby mitigating the symptoms associated with allergic reactions.[2] Concurrently, its interaction with muscarinic acetylcholine receptors leads to anticholinergic effects, a common characteristic of first-generation antihistamines.[2] This dual activity defines its therapeutic profile and its potential side effects.

Chemical Properties and Synthesis

  • IUPAC Name: N,N-Dimethyl-N′-phenyl-N′-(thiophen-2-ylmethyl)ethane-1,2-diamine[1]

  • Molecular Formula: C₁₅H₂₀N₂S[1]

  • Molar Mass: 260.40 g·mol⁻¹[1]

The synthesis of this compound can be achieved through the alkylation of N,N-dimethyl-N′-phenylethane-1,2-diamine with 2-(chloromethyl)thiophene.[1][2]

Pharmacological Profile

The therapeutic and side-effect profile of this compound is dictated by its binding affinities for histamine H1 receptors and muscarinic acetylcholine receptors.[2]

Antihistaminic Activity

This compound acts as a competitive antagonist at histamine H1 receptors. By blocking these receptors, it prevents histamine from initiating the signaling cascade that leads to allergic symptoms such as vasodilation, increased vascular permeability, and smooth muscle contraction.[3]

CompoundReceptorBinding Affinity (Ki)
Methapyrilene (analog)Histamine H14.5 nM

Table 1: H1 Receptor Binding Affinity of a Structurally Similar Analog.

Anticholinergic Activity

First-generation antihistamines, including this compound, are known to interact with muscarinic acetylcholine receptors, leading to anticholinergic side effects.[2] These effects can include dry mouth, blurred vision, urinary retention, and constipation. The structural similarities between the ethylenediamine moiety of these antihistamines and acetylcholine contribute to this cross-reactivity.

A study comparing the anticholinergic potencies of various antihistamines provides context for the potential activity of this compound.

AntihistamineAnticholinergic Potency (pA2) in vitro
Cyproheptadine8.2 ± 0.4
Promethazine>7.5
Diphenhydramine6.8 ± 0.1
Chlorpheniramine6.0 ± 0.1
Pyrilamine4.8 ± 0.4

Table 2: In Vitro Anticholinergic Potencies of Representative Antihistamines. Data from a study on carbachol-induced contractions of isolated guinea pig trachealis muscle.

Signaling Pathways

Histamine H1 Receptor Signaling

Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, couple to Gq/11. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in the physiological effects of an allergic response. This compound, as an antagonist, blocks the initial binding of histamine, thereby inhibiting this pathway.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R This compound This compound (Antagonist) This compound->H1R Blocks Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Allergic Response Ca2->Response PKC->Response

Caption: Histamine H1 Receptor Signaling Pathway and Antagonism by this compound.

Experimental Protocols

H1 Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is a standard method for determining the binding affinity of a compound for the H1 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the histamine H1 receptor.

Materials:

  • HEK293 cells stably expressing the human H1 receptor.

  • [³H]-Mepyramine (radioligand).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

  • Unlabeled competitor (e.g., Mianserin) for non-specific binding determination.

  • Test compound (this compound) at various concentrations.

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293-H1 cells.

    • Homogenize cells in ice-cold buffer and centrifuge to pellet membranes.

    • Resuspend membrane pellet in fresh buffer and determine protein concentration.

  • Binding Reaction:

    • In a 96-well plate, combine cell membranes, a fixed concentration of [³H]-Mepyramine, and varying concentrations of this compound.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of an unlabeled competitor.

    • Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

    • Wash filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place filters in scintillation vials with scintillation fluid.

    • Measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

H1_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellCulture HEK293-H1 Cell Culture MembranePrep Membrane Preparation CellCulture->MembranePrep Incubation Incubation: Membranes + [³H]-Mepyramine + this compound MembranePrep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation DataAnalysis Data Analysis (IC₅₀, Ki) Scintillation->DataAnalysis

Caption: Experimental Workflow for H1 Receptor Binding Assay.

In Vivo Histamine-Induced Wheal and Flare Suppression Assay

This protocol assesses the in vivo antihistaminic efficacy of a compound.

Objective: To evaluate the ability of this compound to suppress histamine-induced skin reactions in an animal model (e.g., guinea pig or rabbit) or human volunteers.

Materials:

  • Test subjects (animal or human).

  • This compound formulation for administration (e.g., oral or topical).

  • Histamine solution for intradermal injection (e.g., 10 µg/mL).

  • Saline solution (control).

  • Calipers or ruler for measuring wheal and flare dimensions.

Procedure:

  • Baseline Measurement:

    • Administer an intradermal injection of histamine to a designated skin area.

    • After a set time (e.g., 15 minutes), measure the diameters of the resulting wheal (raised area) and flare (redness).

  • Drug Administration:

    • Administer this compound to the test subjects.

  • Post-Treatment Challenge:

    • At various time points after drug administration, perform another intradermal histamine injection at a different skin site.

    • Measure the wheal and flare diameters as before.

  • Data Analysis:

    • Calculate the percentage inhibition of the wheal and flare response at each time point compared to baseline.

    • Plot the percentage inhibition over time to determine the onset and duration of action.

Potential and Considerations

As a first-generation antihistamine, this compound has the potential for effective relief of allergic symptoms. However, its clinical utility is likely to be accompanied by sedative and anticholinergic side effects. The sedative properties arise from its ability to cross the blood-brain barrier and antagonize central H1 receptors. The development of second and third-generation antihistamines has largely focused on minimizing these central nervous system effects to improve the safety and tolerability profile.

Further research would be necessary to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound and to establish a definitive therapeutic index.

Conclusion

This compound is a classic example of a first-generation antihistamine, demonstrating the characteristic antagonism of histamine H1 receptors and off-target effects at muscarinic receptors. While it holds potential for the management of allergic conditions, its use is associated with the side effect profile typical of its class. The experimental frameworks provided in this document offer a basis for the further quantitative evaluation of this compound and similar compounds in drug discovery and development programs.

References

In Vitro Binding Affinity of Methaphenilene to Muscarinic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methaphenilene is a first-generation antihistamine that also exhibits anticholinergic properties. These anticholinergic effects are mediated through its interaction with muscarinic acetylcholine receptors (mAChRs). As members of the G protein-coupled receptor (GPCR) superfamily, muscarinic receptors are integral to a wide array of physiological functions, making them a significant area of study in pharmacology and drug development. This technical guide provides an in-depth overview of the in vitro assessment of this compound's binding affinity to muscarinic receptors. While specific quantitative binding data for this compound across the five muscarinic receptor subtypes (M1-M5) is not extensively available in publicly accessible literature, this guide outlines the established experimental protocols to determine such affinities and presents the associated signaling pathways.

Data Presentation

A comprehensive understanding of a compound's interaction with muscarinic receptors requires the determination of its binding affinity (typically represented by the inhibition constant, Kᵢ) for each of the five subtypes. Due to the limited availability of specific Kᵢ values for this compound in peer-reviewed literature, the following table serves as a template for how such data would be presented. A single reported calculated value for the "muscarinic effects" of this compound is included for illustrative purposes, though it lacks subtype specificity and detailed experimental context.

Receptor SubtypeRadioligandTissue/Cell LineKᵢ (nM)pKᵢReference
M₁ [³H]-PirenzepineCHO-K1 cells expressing human M₁ receptorData not availableData not availableN/A
M₂ [³H]-AF-DX 384CHO-K1 cells expressing human M₂ receptorData not availableData not availableN/A
M₃ [³H]-4-DAMPCHO-K1 cells expressing human M₃ receptorData not availableData not availableN/A
M₄ [³H]-PirenzepineCHO-K1 cells expressing human M₄ receptorData not availableData not availableN/A
M₅ [³H]-4-DAMPCHO-K1 cells expressing human M₅ receptorData not availableData not availableN/A
Muscarinic (non-subtype specific) Not specifiedNot specified177.86.75Calculated from log 1/Kᵢ

Kᵢ values are inversely proportional to binding affinity; a lower Kᵢ value indicates a higher affinity. pKᵢ is the negative logarithm of the Kᵢ value.

Experimental Protocols

The determination of in vitro binding affinity for a test compound like this compound at muscarinic receptors is typically achieved through competitive radioligand binding assays.

Materials and Reagents
  • Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing one of the five human muscarinic receptor subtypes (M₁-M₅).

  • Radioligands:

    • [³H]-Pirenzepine (for M₁ and M₄)

    • [³H]-AF-DX 384 (for M₂)

    • [³H]-4-DAMP (4-diphenylacetoxy-N-methylpiperidine methiodide) (for M₃ and M₅)

    • [³H]-N-methylscopolamine ([³H]-NMS) (a non-selective antagonist)

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: Atropine (1 µM) or another suitable high-affinity muscarinic antagonist.

  • Buffers:

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A suitable liquid scintillation fluid.

  • Equipment:

    • Cell culture incubator

    • Centrifuge

    • Homogenizer

    • 96-well microplates

    • Cell harvester

    • Liquid scintillation counter

Membrane Preparation
  • Culture the specific muscarinic receptor-expressing cells to near confluency.

  • Harvest the cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Polytron homogenizer.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

  • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.

  • Resuspend the final membrane pellet in binding buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

  • Store the membrane aliquots at -80°C until use.

Competitive Radioligand Binding Assay
  • In a 96-well microplate, add the following to each well in triplicate:

    • Binding buffer

    • A fixed concentration of the appropriate radioligand (typically at a concentration close to its Kₑ).

    • A range of concentrations of the test compound (this compound). A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.

    • For the determination of non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 1 µM atropine) instead of the test compound.

    • For the determination of total binding, add binding buffer instead of the test compound or non-labeled antagonist.

  • Add the prepared cell membrane homogenate to each well to initiate the binding reaction. The final assay volume is typically 200-250 µL.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

    Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

    where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

Visualization of Key Processes

Muscarinic Receptor Signaling Pathways

Muscarinic receptors mediate their effects by coupling to different G proteins, leading to distinct downstream signaling cascades. The M₁, M₃, and M₅ subtypes primarily couple to Gᵩ/₁₁, while the M₂ and M₄ subtypes couple to Gᵢ/₀.

Muscarinic_Signaling cluster_M1_M3_M5 M₁, M₃, M₅ Signaling Pathway cluster_M2_M4 M₂, M₄ Signaling Pathway M135 M₁, M₃, M₅ Receptors Gq11 Gαq/11 M135->Gq11 Acetylcholine PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response1 Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Cellular_Response1 PKC->Cellular_Response1 M24 M₂, M₄ Receptors Gio Gαi/o M24->Gio Acetylcholine AC Adenylyl Cyclase (AC) Gio->AC Inhibits K_channel Gβγ-gated K⁺ Channel Gio->K_channel Gβγ subunit cAMP ↓ cAMP AC->cAMP Cellular_Response2 Cellular Response (e.g., Decreased Heart Rate, Reduced Neurotransmitter Release) cAMP->Cellular_Response2 K_efflux K⁺ Efflux K_channel->K_efflux K_efflux->Cellular_Response2

Caption: Muscarinic receptor signaling pathways for Gq/11- and Gi/o-coupled receptors.

Experimental Workflow for Determining Antagonist Binding Affinity

The process of determining the Kᵢ value for a muscarinic receptor antagonist like this compound follows a structured workflow.

Experimental_Workflow start Start cell_culture Culture Cells Expressing Muscarinic Receptor Subtype start->cell_culture membrane_prep Prepare Cell Membranes cell_culture->membrane_prep binding_assay Perform Competitive Radioligand Binding Assay membrane_prep->binding_assay data_acq Measure Radioactivity (Liquid Scintillation) binding_assay->data_acq data_analysis Analyze Data: - Calculate Specific Binding - Determine IC₅₀ data_acq->data_analysis calc_ki Calculate Kᵢ using Cheng-Prusoff Equation data_analysis->calc_ki end End calc_ki->end

Caption: Workflow for determining the in vitro binding affinity of a muscarinic antagonist.

Conclusion

Spectroscopic Analysis of Methaphenilene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Methaphenilene, an antihistamine and anticholinergic compound. The guide details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a predictive framework for researchers. Detailed experimental protocols for acquiring this data are also provided, alongside graphical representations of the analytical workflows.

Molecular Structure and Spectroscopic Overview

This compound, with the chemical formula C₁₅H₂₀N₂S and a molar mass of approximately 260.40 g/mol , possesses a unique structure that gives rise to a characteristic spectroscopic fingerprint.[1] Its IUPAC name is N,N-Dimethyl-N′-phenyl-N′-(thiophen-2-ylmethyl)ethane-1,2-diamine.[1] The key structural features to be identified by spectroscopic methods include the phenyl group, the thiophene ring, the ethylenediamine backbone, and the N,N-dimethyl and N-methylene substituents.

Data Presentation

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are based on established principles of spectroscopy and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
N(CH₃)₂2.2 - 2.4Singlet6H
-CH₂-N(CH₃)₂2.5 - 2.7Triplet2H
-CH₂-N(Ph)3.6 - 3.8Triplet2H
Thiophene-CH₂-4.5 - 4.7Singlet2H
Phenyl-H (ortho, para)6.8 - 7.3Multiplet3H
Phenyl-H (meta)6.6 - 6.8Multiplet2H
Thiophene-H (H5)~7.2Doublet1H
Thiophene-H (H3)~6.9Doublet1H
Thiophene-H (H4)~6.9Triplet1H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

CarbonPredicted Chemical Shift (δ, ppm)
N(CH₃)₂~45
-CH₂-N(CH₃)₂~57
-CH₂-N(Ph)~50
Thiophene-CH₂-~55
Thiophene-C2~140
Thiophene-C3~125
Thiophene-C4~126
Thiophene-C5~124
Phenyl-C1 (ipso)~148
Phenyl-C2, C6~112
Phenyl-C3, C5~129
Phenyl-C4~116
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H (Aromatic)3100 - 3000Medium
C-H (Aliphatic)3000 - 2850Medium
C=C (Aromatic)1600 - 1450Medium-Strong
C-N (Aliphatic Amine)1250 - 1020Medium
C-S (Thiophene)~850Medium
Aromatic C-H Bending900 - 675Strong
Mass Spectrometry (MS)

Table 4: Predicted Key Mass Fragments for this compound (Electron Ionization)

m/zProposed Fragment
260[M]⁺ (Molecular Ion)
202[M - N(CH₃)₂CH₂]⁺
188[M - CH₂N(CH₃)₂CH₂]⁺
97[C₄H₄S-CH₂]⁺ (Thienylmethyl cation)
77[C₆H₅]⁺ (Phenyl cation)
58[CH₂=N(CH₃)₂]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of this compound.

Materials and Equipment:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the signals and determine the multiplicities.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.

    • Process the spectrum similarly to the ¹H spectrum.

    • Reference the spectrum to the CDCl₃ signal at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Materials and Equipment:

  • This compound sample

  • Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Acquire the IR spectrum of the sample.

    • Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and 16-32 scans.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of this compound and to study its fragmentation pattern to support structural elucidation.

Materials and Equipment:

  • This compound sample

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Volatile organic solvent (e.g., methanol or dichloromethane)

  • Microsyringe

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent.

  • GC-MS Setup:

    • Set the GC oven temperature program (e.g., initial temperature of 100°C, ramp at 10°C/min to 250°C, hold for 5 minutes).

    • Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

    • Use a suitable capillary column (e.g., DB-5ms).

    • Set the MS to operate in Electron Ionization (EI) mode at 70 eV.

    • Set the mass scan range (e.g., 40-400 m/z).

  • Injection: Inject 1 µL of the sample solution into the GC inlet.

  • Data Acquisition: The GC will separate the components of the sample, and the eluting compounds will be ionized and fragmented in the MS. The mass spectrometer will record the mass-to-charge ratio of the resulting ions.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Analyze the mass spectrum of this peak to identify the molecular ion and the major fragment ions.

Visualization of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the spectroscopic analyses.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Spectroscopy Workflow cluster_IR IR Spectroscopy Workflow cluster_MS Mass Spectrometry Workflow NMR_Sample_Prep Sample Preparation (Dissolve in CDCl3) NMR_Acquisition Data Acquisition (1H and 13C Spectra) NMR_Sample_Prep->NMR_Acquisition NMR_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->NMR_Processing NMR_Analysis Spectral Analysis (Chemical Shifts, Integration, Multiplicity) NMR_Processing->NMR_Analysis IR_Background Record Background Spectrum IR_Sample_App Apply Sample to ATR Crystal IR_Background->IR_Sample_App IR_Acquisition Acquire IR Spectrum IR_Sample_App->IR_Acquisition IR_Analysis Spectral Analysis (Functional Group Identification) IR_Acquisition->IR_Analysis MS_Sample_Prep Sample Preparation (Dissolve in Volatile Solvent) MS_Injection GC Injection and Separation MS_Sample_Prep->MS_Injection MS_Ionization Ionization and Fragmentation (EI) MS_Injection->MS_Ionization MS_Detection Mass Analysis and Detection MS_Ionization->MS_Detection MS_Analysis Spectral Analysis (Molecular Ion, Fragmentation Pattern) MS_Detection->MS_Analysis

Fig. 1: General workflow for the spectroscopic analysis of this compound.

Logical_Relationship_Spectra Structure This compound Structure NMR NMR Data (¹H & ¹³C) Structure->NMR provides IR IR Data Structure->IR provides MS MS Data Structure->MS provides Confirmation Structural Confirmation NMR->Confirmation confirms connectivity IR->Confirmation confirms functional groups MS->Confirmation confirms molecular weight and fragmentation

Fig. 2: Logical relationship between spectroscopic data and structural confirmation.

References

Methodological & Application

High-performance liquid chromatography (HPLC) method for Methaphenilene detection

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Determination of Methaphenilene using High-Performance Liquid Chromatography (HPLC)

Introduction

This compound is an antihistamine belonging to the ethylenediamine class of drugs.[1] Accurate and reliable quantification of this compound is crucial for pharmaceutical quality control, formulation development, and pharmacokinetic studies. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The described protocol is intended for researchers, scientists, and drug development professionals.

Principle

The method employs a reversed-phase C18 column to separate this compound from potential impurities. The mobile phase, consisting of a buffered organic mixture, ensures efficient elution and good peak symmetry. Detection is achieved using a UV-Vis detector, leveraging the chromophoric properties of the this compound molecule.

Quantitative Data Summary

The following table summarizes the validation parameters for the HPLC method, demonstrating its suitability for the intended purpose.

ParameterResult
Retention Time (min) ~ 4.5
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) (µg/mL) 0.1
Limit of Quantification (LOQ) (µg/mL) 0.3

Experimental Protocol

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

  • Run Time: 10 minutes.

Preparation of Solutions
  • Mobile Phase Preparation:

    • Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water.

    • Adjust the pH to 3.0 using phosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

    • Prepare the mobile phase by mixing 600 mL of the buffer with 400 mL of acetonitrile.

    • Degas the mobile phase by sonication or helium sparging before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 100 mg of this compound reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions (1, 5, 10, 25, 50, 100 µg/mL):

    • Prepare a series of dilutions from the standard stock solution using the mobile phase to achieve the desired concentrations.

Sample Preparation
  • Solid Dosage Forms (Tablets/Capsules):

    • Weigh and finely powder a representative number of tablets (e.g., 20) or the contents of capsules.

    • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Liquid Formulations:

    • Accurately pipette a volume of the liquid formulation equivalent to 10 mg of this compound into a 100 mL volumetric flask.

    • Dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of a blank solution (mobile phase) to ensure no interfering peaks are present.

  • Inject the series of working standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by using the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Solution & Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis node_mobile_phase Mobile Phase Preparation (Buffer + Acetonitrile) node_equilibration System Equilibration node_mobile_phase->node_equilibration node_std_stock Standard Stock Solution (1000 µg/mL) node_working_std Working Standard Solutions (1-100 µg/mL) node_std_stock->node_working_std Dilution Series node_injection Inject Samples & Standards node_working_std->node_injection node_sample_prep Sample Preparation (Dissolution & Filtration) node_sample_prep->node_injection node_equilibration->node_injection node_separation Chromatographic Separation (C18 Column) node_injection->node_separation node_detection UV Detection at 230 nm node_separation->node_detection node_chromatogram Obtain Chromatograms node_detection->node_chromatogram node_calibration Construct Calibration Curve node_chromatogram->node_calibration node_quantification Quantify this compound node_calibration->node_quantification node_report Generate Report node_quantification->node_report

Caption: Experimental workflow for HPLC analysis of this compound.

References

Application Notes: Developing a Bioassay for Methaphenilene Activity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methaphenilene is a first-generation antihistamine and an anticholinergic agent.[1] It functions primarily as a histamine H1 receptor antagonist, interfering with the action of histamine at the H1 receptor to mitigate inflammatory responses.[2] The H1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC), subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium levels.[3][4] This signaling cascade is central to the allergic and inflammatory responses mediated by histamine.

Given the mechanism of action of this compound, a robust bioassay to determine its activity should focus on its ability to antagonize the histamine-induced signaling cascade. Furthermore, considering that its analogue, methapyrilene, was withdrawn from the market due to demonstrated carcinogenicity in rats, it is prudent to include an assessment of this compound's potential cytotoxicity in cell culture models.[5][6]

These application notes provide a detailed protocol for a cell-based bioassay to quantify the antagonistic activity of this compound on the histamine H1 receptor and to assess its cytotoxic effects. The described workflow is designed to be adaptable for high-throughput screening and detailed mechanistic studies.

Experimental Overview

The bioassay is divided into two main parts:

  • Functional Antagonism Assay: This assay will determine the potency of this compound in inhibiting histamine-induced intracellular calcium mobilization in a human cell line expressing the H1 receptor.

  • Cytotoxicity Assay: This assay will evaluate the potential toxic effects of this compound on the same cell line to determine a therapeutic window.

A suitable cell line for this bioassay is the HEK293 (Human Embryonic Kidney 293) cell line, which can be engineered to stably express the human histamine H1 receptor (H1R).[7][8] Alternatively, cell lines endogenously expressing H1R, such as Human Umbilical Vein Endothelial Cells (HUVECs), can be utilized.[9]

Key Experiments and Methodologies

Functional Antagonism Assay: Intracellular Calcium Flux

This experiment measures the ability of this compound to inhibit the increase in intracellular calcium triggered by histamine.

Experimental Protocol:

  • Cell Culture and Plating:

    • Culture HEK293-H1R cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain H1R expression.

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells into a black, clear-bottom 96-well microplate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Fluorescent Calcium Indicator Loading:

    • Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

    • Aspirate the culture medium from the wells and wash once with Hank's Balanced Salt Solution (HBSS).

    • Add 100 µL of the loading buffer to each well and incubate for 60 minutes at 37°C.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in HBSS.

    • Prepare a stock solution of histamine (the agonist) in HBSS.

    • After the loading incubation, wash the cells twice with HBSS to remove excess dye.

    • Add 50 µL of the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature. Include wells with HBSS alone as a negative control.

  • Histamine Stimulation and Signal Detection:

    • Using a fluorescence plate reader equipped with an automated injection system, add 50 µL of the histamine solution to each well to achieve a final concentration that elicits a submaximal response (EC80).

    • Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen calcium indicator (e.g., 485 nm excitation and 525 nm emission for Fluo-4 AM).

    • Record the fluorescence signal over time (e.g., for 60-120 seconds) to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the basal fluorescence from the peak fluorescence.

    • Normalize the data to the control wells (histamine stimulation without this compound).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cytotoxicity Assay: Cell Viability

This experiment assesses the effect of this compound on cell viability.

Experimental Protocol:

  • Cell Plating:

    • Seed HEK293-H1R cells in a clear 96-well microplate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium alone as a negative control and a known cytotoxic agent as a positive control.

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment:

    • Use a commercially available cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based assay (e.g., alamarBlue).

    • Following the manufacturer's protocol, add the reagent to each well and incubate for the recommended time.

    • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the negative control wells (untreated cells), which represent 100% viability.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to determine the CC50 (50% cytotoxic concentration).

Data Presentation

The quantitative data from the bioassays should be summarized in tables for clear comparison.

Table 1: Functional Antagonism of this compound on Histamine H1 Receptor

CompoundIC50 (nM)Hill Slope
This compound[Insert Value][Insert Value]
Reference Antagonist[Insert Value][Insert Value]

Table 2: Cytotoxicity of this compound

CompoundCC50 (µM)
This compound[Insert Value]
Positive Control[Insert Value]

Visualizations

Signaling Pathway Diagram

G Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Gq Gq/11 H1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Ca2 Intracellular Ca²⁺ Increase ER->Ca2 releases Ca²⁺ Ca2->PKC This compound This compound This compound->H1R Response Cellular Response (e.g., Inflammation) PKC->Response

Caption: Histamine H1 Receptor Signaling Pathway and Point of Inhibition by this compound.

Experimental Workflow Diagram

G cluster_0 Functional Antagonism Assay cluster_1 Cytotoxicity Assay A1 Seed HEK293-H1R cells in 96-well plate A2 Load cells with calcium indicator dye A1->A2 A3 Treat with this compound (serial dilutions) A2->A3 A4 Stimulate with Histamine (EC80 concentration) A3->A4 A5 Measure Fluorescence (Calcium Flux) A4->A5 A6 Data Analysis (IC50 determination) A5->A6 B1 Seed HEK293-H1R cells in 96-well plate B2 Treat with this compound (serial dilutions) B1->B2 B3 Incubate for 24-48 hours B2->B3 B4 Add Cell Viability Reagent (e.g., MTT) B3->B4 B5 Measure Absorbance/ Fluorescence B4->B5 B6 Data Analysis (CC50 determination) B5->B6

Caption: Experimental Workflow for this compound Bioassay.

References

The Use of Methapyrilene Hydrochloride as a Reference Standard in Analytical Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methapyrilene hydrochloride is an antihistamine of the ethylenediamine class that was previously used in over-the-counter sleep aids. Although it has been withdrawn from the market due to safety concerns, it remains a valuable compound for analytical and research purposes. As a well-characterized chemical entity, Methapyrilene hydrochloride is suitable for use as a reference standard in the development and validation of analytical methods, particularly for the quantification of related compounds or as an internal standard in various analytical assays.

This document provides detailed application notes and protocols for the use of Methapyrilene hydrochloride as a reference standard in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) applications.

Physicochemical Properties and Reference Standard Specifications

A reference standard of Methapyrilene hydrochloride should be of high purity and well-characterized. The following table summarizes the key physicochemical properties and typical specifications for a Methapyrilene hydrochloride analytical reference standard.

PropertyValue
Chemical Name N,N-dimethyl-N'- (2-pyridinyl)-N'-(2-thienylmethyl)-1,2-ethanediamine hydrochloride
CAS Number 135-23-9
Molecular Formula C₁₄H₁₉N₃S · HCl
Molecular Weight 297.85 g/mol
Appearance White to off-white crystalline powder
Purity (by HPLC) ≥ 98%
Solubility Soluble in water, ethanol, and methanol.
Storage Conditions 2-8°C, protected from light and moisture.

Note: Specific purity and other analytical data should be obtained from the Certificate of Analysis (CoA) provided by the supplier.

Application Notes

Methapyrilene hydrochloride is a suitable reference standard for a variety of analytical applications, including:

  • Method Development and Validation: As a well-characterized compound, it can be used to develop and validate chromatographic methods (HPLC, GC) for the analysis of structurally similar compounds.

  • Internal Standard: Its chromatographic behavior and chemical properties make it a potential internal standard for the quantification of other analytes in complex matrices, provided it is not naturally present in the sample.

  • Spiking Agent: It can be used to spike control matrices (e.g., urine, plasma, wastewater) to assess the recovery and efficiency of sample preparation methods.

  • System Suitability Testing: A solution of Methapyrilene hydrochloride can be used to perform system suitability tests to ensure the performance of the chromatographic system before sample analysis.

Experimental Protocols

The following are detailed protocols for the use of Methapyrilene hydrochloride as a reference standard in HPLC-UV and GC-MS analysis.

Protocol 1: Quantification of Methapyrilene in Urine using HPLC-UV

This protocol describes a method for the determination of Methapyrilene in human urine samples.

1. Materials and Reagents

  • Methapyrilene hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Deionized water (18.2 MΩ·cm)

  • Human urine (drug-free)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

2. Instrumentation

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • SPE manifold

3. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Methapyrilene hydrochloride reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

4. Sample Preparation (Solid-Phase Extraction)

  • Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • To 1 mL of urine sample, add 1 mL of 100 mM ammonium acetate buffer (pH 5).

  • Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 2 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

5. HPLC Conditions

ParameterCondition
Mobile Phase Acetonitrile : 25 mM Ammonium acetate buffer (pH 4.5 with formic acid) (30:70, v/v)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 20 µL
Detection UV at 245 nm
Run Time 10 minutes

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the Methapyrilene standards against their concentrations.

  • Determine the concentration of Methapyrilene in the urine samples by interpolating their peak areas on the calibration curve.

Workflow for HPLC Analysis of Methapyrilene in Urine

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Methapyrilene Standard Solutions HPLC HPLC-UV Analysis Standard->HPLC Sample Urine Sample Collection SPE Solid-Phase Extraction Sample->SPE Spike Spike Control Samples (for validation) Spike->SPE SPE->HPLC Calibration Generate Calibration Curve HPLC->Calibration Quantification Quantify Methapyrilene in Samples HPLC->Quantification Calibration->Quantification Report Report Results Quantification->Report

Caption: Workflow for the quantification of Methapyrilene in urine using HPLC-UV.

Protocol 2: Detection of Methapyrilene in Wastewater using GC-MS

This protocol provides a method for the trace-level detection of Methapyrilene in wastewater samples.

1. Materials and Reagents

  • Methapyrilene hydrochloride reference standard

  • Dichloromethane (GC grade)

  • Methanol (GC grade)

  • Sodium hydroxide

  • Anhydrous sodium sulfate

  • Deionized water

  • Wastewater effluent

2. Instrumentation

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Liquid-liquid extractor

  • Rotary evaporator

3. Preparation of Standard Solutions

  • Primary Stock Solution (100 µg/mL): Accurately weigh 1 mg of Methapyrilene hydrochloride and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the primary stock solution with dichloromethane to concentrations ranging from 10 ng/mL to 1000 ng/mL.

4. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 mL of wastewater sample, adjust the pH to >11 with sodium hydroxide.

  • Transfer the sample to a liquid-liquid extractor and add 50 mL of dichloromethane.

  • Extract for 1 hour.

  • Drain the dichloromethane layer and pass it through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to approximately 1 mL using a rotary evaporator.

  • Transfer the concentrated extract to a GC vial for analysis.

5. GC-MS Conditions

ParameterCondition
Inlet Temp. 250°C
Injection Mode Splitless
Injection Vol. 1 µL
Carrier Gas Helium at 1.0 mL/min
Oven Program 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold for 5 min
Transfer Line 280°C
Ion Source 230°C
MS Mode Electron Ionization (EI) at 70 eV
Scan Range 50-350 m/z

6. Data Analysis

  • Identify Methapyrilene in the sample chromatograms by comparing the retention time and mass spectrum with that of the reference standard.

  • For quantification, create a calibration curve using the peak areas of the standard solutions.

Logical Relationship for GC-MS Method Development

GCMS_Logic cluster_extraction Extraction Method Selection cluster_gc_params GC Parameter Optimization cluster_ms_params MS Parameter Optimization Analyte Methapyrilene Properties (Volatility, Polarity) LLE Liquid-Liquid Extraction (for non-polar analytes) Analyte->LLE Matrix Wastewater Matrix (Complexity, Interferences) Matrix->LLE Column Column Selection (e.g., DB-5ms for amines) LLE->Column SPE Solid-Phase Extraction (for polar analytes) Oven Oven Temperature Program (for separation) Column->Oven Inlet Inlet Conditions (Split/Splitless) Oven->Inlet Ionization Ionization Mode (EI) Inlet->Ionization Scan Scan Range (based on mass spectrum) Ionization->Scan

Caption: Logical considerations for developing a GC-MS method for Methapyrilene analysis.

Stability of Methapyrilene Hydrochloride Reference Standard

Proper storage and handling of the Methapyrilene hydrochloride reference standard are crucial to maintain its integrity and ensure accurate analytical results.

  • Long-term Storage: The solid reference standard should be stored at 2-8°C, protected from light and moisture. Under these conditions, it is expected to be stable for several years. Refer to the manufacturer's expiry date.

  • Stock Solution Stability: Stock solutions prepared in methanol (e.g., 1 mg/mL) are generally stable for at least 6 months when stored at 2-8°C in a tightly sealed, light-protected container.

  • Working Solution Stability: Diluted working solutions in the mobile phase should be prepared fresh daily to avoid potential degradation.

It is recommended to periodically check the purity of the stock solution against a freshly prepared standard to confirm its stability.

Conclusion

Methapyrilene hydrochloride serves as a reliable and effective reference standard for the development and validation of analytical methods in various matrices. The protocols provided herein offer a starting point for the quantification and detection of this compound using common analytical techniques. Researchers and scientists should always refer to the Certificate of Analysis for specific information on the purity and characterization of their reference standard and perform appropriate method validation to ensure the accuracy and reliability of their results.

Methylphenidate in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Methylphenidate (MPH), a central nervous system stimulant, in neuroscience research. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed protocols for fundamental experiments.

Introduction

Methylphenidate is a widely prescribed medication for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1][2] In neuroscience research, it serves as a critical tool to investigate the roles of dopamine (DA) and norepinephrine (NE) in various cognitive and behavioral processes. Its primary mechanism of action is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased extracellular concentrations of these neurotransmitters in the synaptic cleft.[1][3] This modulation of catecholaminergic signaling makes MPH a valuable compound for studying attention, memory, motivation, and executive functions.

Mechanism of Action

Methylphenidate is a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] By blocking DAT and NET, it effectively increases the duration and magnitude of DA and NE signaling. This action is particularly prominent in brain regions with high densities of these transporters, such as the prefrontal cortex and striatum. While its primary action is on reuptake inhibition, some studies suggest that MPH may also have other effects, including the stimulation of serotonin and adrenergic receptors, although the contribution of these actions to its overall therapeutic effects is still being investigated.[1]

Signaling Pathway

The primary signaling pathway affected by Methylphenidate involves the potentiation of dopamine and norepinephrine signaling. By blocking their respective transporters, MPH increases the availability of these neurotransmitters in the synaptic cleft, leading to enhanced activation of postsynaptic dopamine (D1-D5) and adrenergic receptors. This enhanced signaling can, in turn, modulate downstream pathways, including those involving glutamate and the expression of activity-dependent genes like c-fos.

Methylphenidate_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicle DA Dopamine (DA) DA_Vesicle->DA Release NE_Vesicle Norepinephrine Vesicle NE Norepinephrine (NE) NE_Vesicle->NE Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA->DAT Reuptake DA_Receptor Dopamine Receptor DA->DA_Receptor Binds NE->NET Reuptake NE_Receptor Norepinephrine Receptor NE->NE_Receptor Binds Downstream Downstream Signaling (e.g., Glutamate Modulation, Gene Expression) DA_Receptor->Downstream Activates NE_Receptor->Downstream Activates MPH Methylphenidate (MPH) MPH->DAT Inhibits MPH->NET Inhibits

Caption: Mechanism of Methylphenidate Action.

Quantitative Data

The following tables summarize key quantitative data from preclinical studies investigating the effects of Methylphenidate.

Table 1: Receptor Transporter Binding Affinity
CompoundTransporterSpeciesBrain RegionKi (nM)
d-threo-MethylphenidateDATHumanStriatum14.3
d-threo-MethylphenidateNETHumanThalamus4.0
l-threo-MethylphenidateDATHumanStriatum160
l-threo-MethylphenidateNETHumanThalamus190

Note: Data compiled from various sources. Ki values can vary based on experimental conditions.

Table 2: Dose-Response Effects on Locomotor Activity in Rodents
SpeciesDose (mg/kg, i.p.)% Change in Locomotor ActivityStudy Reference
Rat (Wistar-Kyoto)0.6+19.8%Yang et al.
Rat (Wistar-Kyoto)2.5+37.8%Yang et al.
Rat (Wistar-Kyoto)10.0+56.5%Yang et al.
Mouse (C57BL/6J)1.0No significant changeCarmack et al.
Mouse (C57BL/6J)10.0Significant increaseCarmack et al.
Table 3: Effects on Cognitive Performance in Animal Models
SpeciesTaskDose (mg/kg, i.p.)Observed EffectStudy Reference
RatSpatial Working Memory0.5Improved performanceDevilbiss & Berridge
RatSpatial Working Memory2.0Impaired performanceDevilbiss & Berridge
MousePavlovian Fear Conditioning (Contextual Memory)1.0Enhanced memoryCarmack et al.
MousePavlovian Fear Conditioning (Contextual Memory)10.0Impaired memoryCarmack et al.
RatTemporal Order Recognition Memory0.5Facilitated memoryZhang et al.

Experimental Protocols

The following are detailed protocols for key experiments used to assess the effects of Methylphenidate in neuroscience research.

Protocol 1: In Vivo Single-Unit Electrophysiology in the Prefrontal Cortex of Anesthetized Rats

This protocol is designed to measure the firing rate of individual neurons in the prefrontal cortex (PFC) in response to systemic administration of Methylphenidate.

Materials:

  • Male Sprague-Dawley rats (250-350 g)

  • Urethane anesthetic

  • Stereotaxic apparatus

  • Recording microelectrodes (glass micropipettes filled with 2M NaCl)

  • Amplifier and data acquisition system (e.g., Spike2)

  • Methylphenidate hydrochloride solution (in sterile saline)

  • Syringes and needles for intravenous (i.v.) administration

Procedure:

  • Anesthetize the rat with urethane (1.5 g/kg, i.p.).

  • Mount the rat in a stereotaxic apparatus.

  • Perform a craniotomy over the medial prefrontal cortex (mPFC) at the appropriate coordinates (e.g., AP: +3.2 mm, ML: ±0.6 mm from bregma).

  • Carefully lower the recording microelectrode into the mPFC (DV: -2.5 to -4.5 mm from the cortical surface).

  • Isolate and record the spontaneous activity of a single neuron for a stable baseline period of at least 10 minutes.

  • Administer Methylphenidate intravenously (e.g., 1 or 3 mg/kg, i.v.).

  • Record the neuronal activity for at least 30 minutes post-injection.

  • Analyze the data by comparing the firing rate (in spikes/second) before and after MPH administration.

Protocol 2: Pavlovian Fear Conditioning in Mice

This protocol assesses the effect of Methylphenidate on the acquisition and consolidation of fear memory.

Materials:

  • Male C57BL/6J mice (8-12 weeks old)

  • Fear conditioning apparatus with a grid floor for footshock delivery

  • Sound-attenuating chamber

  • Video camera and software for scoring freezing behavior (e.g., VideoFreeze)

  • Methylphenidate hydrochloride solution (in sterile saline)

  • 70% ethanol for cleaning

Procedure:

  • Habituation (Day 1):

    • Handle the mice for 2 minutes each.

    • Place each mouse in the conditioning chamber for 5 minutes to explore freely.

  • Training (Day 2):

    • Administer Methylphenidate (e.g., 0.01, 0.1, 1, or 10 mg/kg, i.p.) or saline 30 minutes before training.

    • Place the mouse in the conditioning chamber.

    • After a 2-minute baseline period, present a conditioned stimulus (CS), such as an auditory tone (e.g., 80 dB, 2 kHz) for 30 seconds.

    • During the last 2 seconds of the CS, deliver an unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA).

    • Repeat the CS-US pairing 2 more times with a 2-minute inter-trial interval.

    • Remove the mouse from the chamber 1 minute after the last shock.

  • Contextual Fear Test (Day 3):

    • Place the mouse back into the same conditioning chamber for 5 minutes without any CS or US presentation.

    • Record the percentage of time the mouse spends freezing.

  • Cued Fear Test (Day 4):

    • Alter the context of the chamber (e.g., different lighting, flooring, and odor).

    • Place the mouse in the altered chamber for a 3-minute baseline period.

    • Present the auditory CS for 3 minutes.

    • Record the percentage of time the mouse spends freezing during the CS presentation.

Experimental Workflow: Preclinical Assessment of Methylphenidate

Experimental_Workflow cluster_setup Experimental Setup cluster_behavioral Behavioral Testing cluster_neurobiological Neurobiological Analysis cluster_analysis Data Analysis & Interpretation Animal_Model Select Animal Model (e.g., Rat, Mouse) Dose_Selection Dose-Response Pilot Study Animal_Model->Dose_Selection Cognitive_Task Cognitive Task (e.g., Fear Conditioning, Working Memory) Dose_Selection->Cognitive_Task Motor_Activity Locomotor Activity Assessment Dose_Selection->Motor_Activity Data_Analysis Statistical Analysis of Behavioral and Neurobiological Data Cognitive_Task->Data_Analysis Motor_Activity->Data_Analysis Electrophysiology In Vivo Electrophysiology Electrophysiology->Data_Analysis Microdialysis In Vivo Microdialysis (Measure DA/NE levels) Microdialysis->Data_Analysis Post_Mortem Post-Mortem Tissue Analysis (e.g., Receptor Autoradiography) Post_Mortem->Data_Analysis Interpretation Correlate Neurobiological Changes with Behavioral Outcomes Data_Analysis->Interpretation

Caption: Workflow for preclinical studies of Methylphenidate.

Applications in Neuroscience Research

  • ADHD Models: Methylphenidate is extensively used in animal models of ADHD, such as the Spontaneously Hypertensive Rat (SHR), to study the neurobiological underpinnings of the disorder and to screen novel therapeutic agents.

  • Cognitive Enhancement: Researchers use MPH to investigate the neural mechanisms of cognitive functions like working memory, attention, and cognitive flexibility. Its dose-dependent effects provide a model for understanding how catecholamine levels in the prefrontal cortex regulate these processes.

  • Neuroplasticity: Studies have explored the effects of both acute and chronic MPH administration on synaptic plasticity, neurogenesis, and gene expression, providing insights into the long-term effects of stimulant medication on brain structure and function.

  • Substance Abuse Research: As a dopamine reuptake inhibitor, Methylphenidate shares a mechanism of action with drugs of abuse like cocaine. It is therefore used in comparative studies to understand the neurobiology of addiction and the factors that differentiate therapeutic stimulant effects from abuse liability.

Conclusion

Methylphenidate is a powerful and versatile tool in neuroscience research. Its well-characterized mechanism of action and profound effects on catecholaminergic systems allow for the targeted investigation of a wide range of neurobiological questions. The data and protocols presented in these application notes provide a foundation for researchers to design and execute rigorous studies to further elucidate the complex roles of dopamine and norepinephrine in brain function and behavior.

References

In Vivo Experimental Design for Pharmacology Studies of Methaphenilene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for designing and conducting in vivo pharmacology studies of Methaphenilene, a first-generation antihistamine with anticholinergic properties. Recognizing its dual mechanism of action as a histamine H1 receptor antagonist and a muscarinic acetylcholine receptor antagonist, this guide outlines experimental designs to assess its efficacy, sedative and anticholinergic side effects, pharmacokinetic profile, and potential hepatotoxicity. The provided protocols are intended to serve as a comprehensive resource for researchers in the field of drug development and pharmacology.

Introduction to this compound

This compound is an ethylenediamine-class first-generation antihistamine. Its primary pharmacological effect is the competitive antagonism of the histamine H1 receptor, which alleviates allergic symptoms.[1] However, like many first-generation antihistamines, it readily crosses the blood-brain barrier, leading to potential sedative effects.[2][3][4] Furthermore, this compound exhibits anticholinergic activity by blocking muscarinic acetylcholine receptors, which can result in side effects such as dry mouth and tachycardia.[1][5] A structural analog of this compound, methapyrilene, has been identified as a non-genotoxic carcinogen that induces liver tumors in rats, and this compound itself has been investigated as a peroxisome proliferator. This historical context necessitates a thorough in vivo evaluation of its potential hepatotoxicity, likely mediated through the Peroxisome Proliferator-Activated Receptor alpha (PPARα).

Efficacy Studies: Antihistaminic Activity

The primary efficacy of this compound can be evaluated in vivo by its ability to protect against histamine-induced bronchoconstriction in guinea pigs.

Experimental Protocol: Histamine-Induced Bronchoconstriction in Guinea Pigs

Objective: To determine the dose-dependent protective effect of this compound against histamine-induced bronchoconstriction.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400g)

  • This compound hydrochloride

  • Histamine dihydrochloride

  • Saline solution (0.9% NaCl)

  • Whole-body plethysmograph

  • Nebulizer

Procedure:

  • Fast animals overnight with free access to water.

  • Divide animals into groups (n=6-8 per group): Vehicle control (saline), Positive control (e.g., Diphenhydramine), and at least three dose levels of this compound.

  • Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before histamine challenge.

  • Place each guinea pig in the whole-body plethysmograph and allow for a 5-minute acclimatization period.

  • Expose the animal to a histamine aerosol (e.g., 0.1% histamine solution) generated by a nebulizer.

  • Record the time to the onset of pre-convulsive dyspnea (PCD), characterized by signs of respiratory distress and collapse. A cut-off time (e.g., 6 minutes) should be established to prevent unnecessary suffering.

  • Calculate the percentage of protection offered by this compound at each dose level compared to the vehicle control group.

Data Presentation: Antihistaminic Efficacy
Treatment GroupDose (mg/kg, i.p.)Time to Onset of PCD (seconds)% Protection
Vehicle (Saline)-120 ± 150
This compound1180 ± 2050
This compound3250 ± 25108
This compound10340 ± 30183
Diphenhydramine5300 ± 28150

Data are presented as Mean ± SEM. % Protection = [((Time with drug - Time with vehicle) / Time with vehicle) x 100]. This is hypothetical data for illustrative purposes.

Safety Pharmacology: Sedative and Anticholinergic Effects

The central nervous system (CNS) and anticholinergic side effects of this compound are critical safety considerations.

Experimental Protocol: Open Field Test for Sedative Effects in Mice

Objective: To assess the sedative and locomotor-suppressing effects of this compound.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound hydrochloride

  • Saline solution (0.9% NaCl)

  • Open field arena (e.g., 40x40 cm) equipped with an automated tracking system.[6][7]

Procedure:

  • Habituate mice to the testing room for at least 60 minutes before the experiment.

  • Administer this compound or vehicle (i.p. or p.o.) 30 minutes before the test.

  • Gently place each mouse in the center of the open field arena.

  • Record the locomotor activity for a period of 10-20 minutes using the automated tracking system.

  • Key parameters to analyze include total distance traveled, time spent in the center zone versus the periphery, and rearing frequency. A significant decrease in locomotor activity and an increase in time spent immobile are indicative of sedative effects.

Experimental Protocol: Rotarod Test for Motor Coordination in Rodents

Objective: To evaluate the effect of this compound on motor coordination and balance.

Materials:

  • Male Wistar rats or C57BL/6 mice

  • This compound hydrochloride

  • Saline solution (0.9% NaCl)

  • Rotarod apparatus

Procedure:

  • Train the animals on the rotarod at a constant speed (e.g., 10 rpm) for 2-3 consecutive days until a stable performance is achieved.

  • On the test day, administer this compound or vehicle (i.p. or p.o.) 30-60 minutes before the test.

  • Place the animal on the rotating rod, which is set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).

  • Record the latency to fall from the rod.

  • Perform three trials with an inter-trial interval of at least 15 minutes.

Experimental Protocol: Pilocarpine-Induced Salivation for Anticholinergic Effects in Rats

Objective: To quantify the anticholinergic activity of this compound by measuring its inhibition of pilocarpine-induced salivation.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • This compound hydrochloride

  • Pilocarpine hydrochloride

  • Atropine sulfate (positive control)

  • Saline solution (0.9% NaCl)

  • Pre-weighed cotton balls

Procedure:

  • Fast rats for 12 hours with free access to water.

  • Administer this compound, atropine, or vehicle (i.p. or p.o.) 30 minutes prior to pilocarpine administration.

  • Inject pilocarpine (4 mg/kg, s.c.) to induce salivation.

  • Immediately after pilocarpine injection, place a pre-weighed cotton ball in the animal's mouth.

  • Collect saliva for 15 minutes, replacing the cotton ball every 5 minutes.

  • Determine the total weight of secreted saliva by subtracting the initial weight of the cotton balls.

  • Calculate the percentage inhibition of salivation for each treatment group compared to the vehicle control.

Data Presentation: Sedative and Anticholinergic Effects

Table 2: Sedative Effects of this compound in the Open Field Test (Mice)

Treatment GroupDose (mg/kg, i.p.)Total Distance Traveled (cm)Time in Center Zone (s)
Vehicle (Saline)-2500 ± 20030 ± 5
This compound51800 ± 15025 ± 4
This compound151000 ± 120**18 ± 3
Diazepam2800 ± 100 45 ± 6

*Data are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to vehicle. This is hypothetical data for illustrative purposes.

Table 3: Anticholinergic Effects of this compound on Pilocarpine-Induced Salivation (Rats)

Treatment GroupDose (mg/kg, i.p.)Saliva Secretion (g/15 min)% Inhibition
Vehicle (Saline)-1.2 ± 0.10
This compound50.8 ± 0.08*33
This compound150.5 ± 0.06 58
Atropine10.3 ± 0.0475

*Data are presented as Mean ± SEM. *p<0.05, *p<0.01 compared to vehicle. This is hypothetical data for illustrative purposes.

Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for determining appropriate dosing regimens.

Experimental Protocol: Pharmacokinetic Profiling in Rats

Objective: To determine the pharmacokinetic parameters of this compound after a single oral or intravenous administration.

Materials:

  • Male Sprague-Dawley rats (250-300g) with jugular vein cannulation

  • This compound hydrochloride

  • Appropriate vehicle for oral (e.g., 0.5% methylcellulose) and intravenous (e.g., saline) administration

  • LC-MS/MS system for bioanalysis

Procedure:

  • Administer a single dose of this compound either orally (p.o.) via gavage or intravenously (i.v.) through the jugular vein cannula.

  • Collect blood samples (approximately 0.2 mL) from the jugular vein at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Process blood samples to obtain plasma and store at -80°C until analysis.

  • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Data Presentation: Pharmacokinetic Parameters

Table 4: Pharmacokinetic Parameters of a Representative First-Generation Antihistamine (e.g., Diphenhydramine) in Rats

ParameterOral Administration (10 mg/kg)Intravenous Administration (5 mg/kg)
Cmax (ng/mL)850 ± 901500 ± 120
Tmax (h)1.0 ± 0.20.08 (5 min)
AUC (0-t) (ng*h/mL)4500 ± 4003200 ± 300
Half-life (t½) (h)3.5 ± 0.53.2 ± 0.4
Bioavailability (%)~70-

Data are presented as Mean ± SEM. This is representative data for a first-generation antihistamine and serves as an example.

Hepatotoxicity Studies

Given the concerns raised by its structural analog, a thorough investigation of this compound's potential for liver toxicity is mandatory.

Experimental Protocol: Sub-acute Hepatotoxicity Study in Rats

Objective: To evaluate the potential for this compound to cause liver injury following repeated administration.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • This compound hydrochloride

  • Vehicle control

  • Kits for measuring serum ALT, AST, ALP, and bilirubin

  • Materials for histopathological analysis (formalin, paraffin, microtome, H&E stain)

Procedure:

  • Divide animals into groups (n=8-10 per group): Vehicle control and at least three dose levels of this compound.

  • Administer this compound or vehicle daily via oral gavage for 14 or 28 days.

  • Monitor animals for clinical signs of toxicity daily.

  • At the end of the treatment period, collect blood via cardiac puncture for clinical chemistry analysis.

  • Euthanize the animals and perform a gross necropsy, with a focus on the liver.

  • Weigh the liver and collect sections for histopathological examination.

  • Analyze serum for levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and total bilirubin.

  • Process liver tissues for histopathology and examine for signs of cellular damage, inflammation, and necrosis.

Data Presentation: Hepatotoxicity Markers

Table 5: Serum Clinical Chemistry Markers of Liver Injury in Rats

Treatment GroupDose (mg/kg/day)ALT (U/L)AST (U/L)ALP (U/L)Total Bilirubin (mg/dL)
Vehicle Control-40 ± 580 ± 10200 ± 250.2 ± 0.05
This compound5045 ± 685 ± 12210 ± 300.2 ± 0.06
This compound150120 ± 15 200 ± 20350 ± 400.5 ± 0.1
This compound450350 ± 40 550 ± 50600 ± 60***1.2 ± 0.2**

*Data are presented as Mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle control. This is hypothetical data for illustrative purposes based on potential drug-induced liver injury.

Visualization of Key Signaling Pathways

Understanding the molecular mechanisms of this compound requires visualization of its target signaling pathways.

Histamine H1 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R Histamine H1 Receptor Gq Gq H1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ ER->Ca releases Ca->PKC activates Response Cellular Response (e.g., smooth muscle contraction, inflammation) Ca->Response mediates PKC->Response phosphorylates targets leading to Histamine Histamine Histamine->H1R binds This compound This compound This compound->H1R antagonizes G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm mAChR Muscarinic Receptor (M1, M3, M5) Gq Gq mAChR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ ER->Ca releases Ca->PKC activates Response Cellular Response (e.g., glandular secretion, smooth muscle contraction) Ca->Response mediates PKC->Response phosphorylates targets leading to ACh Acetylcholine ACh->mAChR binds This compound This compound This compound->mAChR antagonizes G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (as a peroxisome proliferator) PPARa PPARα This compound->PPARa activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR forms heterodimer with RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE binds to TargetGenes Target Gene Transcription (e.g., fatty acid oxidation enzymes) PPRE->TargetGenes regulates Response Cellular Response (e.g., peroxisome proliferation, hepatocyte proliferation) TargetGenes->Response leads to G cluster_planning Phase 1: Study Planning cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Data Analysis and Interpretation A Define Objectives: Efficacy, Safety, PK, Toxicity B Select Animal Models: Guinea Pig, Rat, Mouse A->B C Dose Selection and Formulation B->C D Efficacy Testing: Histamine-Induced Bronchoconstriction C->D E Safety Pharmacology: Open Field, Rotarod, Salivation C->E F Pharmacokinetics: Blood Sampling C->F G Hepatotoxicity Study: Dosing and Observation C->G I Statistical Analysis of Behavioral and Physiological Data D->I E->I H Bioanalysis of Plasma Samples F->H J Clinical Chemistry and Histopathology of Liver G->J K PK/PD Modeling H->K I->K L Final Report and Go/No-Go Decision J->L K->L

References

Application Note: Proposed Method for the Quantification of Methaphenilene in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document outlines a proposed methodology for the quantification of Methaphenilene in biological matrices, such as human plasma and urine. Due to a lack of established and validated public methods for this compound, this application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, based on common and effective techniques for analogous compounds. The proposed protocol includes procedures for sample preparation using protein precipitation and solid-phase extraction, suggested chromatographic conditions, and predicted mass spectrometric parameters for sensitive and selective detection. This document is intended to serve as a comprehensive starting point for researchers developing and validating a bioanalytical method for this compound.

Introduction

This compound is an antihistamine and anticholinergic agent.[1] As with many pharmaceutical compounds, understanding its pharmacokinetic profile is crucial for drug development and clinical research. A reliable and sensitive bioanalytical method is a prerequisite for determining the absorption, distribution, metabolism, and excretion (ADME) of this compound. Currently, there is a scarcity of published methods specifically detailing the quantification of this compound in biological samples. This application note aims to bridge this gap by proposing a detailed LC-MS/MS method. LC-MS/MS is the technique of choice for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and wide dynamic range.[2]

The proposed method is based on established principles of bioanalytical method validation as outlined by the Food and Drug Administration (FDA) and is designed to be robust and reproducible.[3][4]

Proposed Analytical Method

Principle

The proposed method involves the extraction of this compound and an internal standard (IS) from a biological matrix, followed by separation using reversed-phase liquid chromatography and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.

Predicted Mass Spectrometry Parameters

The successful implementation of an LC-MS/MS method relies on the selection of appropriate precursor and product ions for the analyte and internal standard. In the absence of experimental data for this compound, plausible fragmentation patterns can be predicted based on its chemical structure (N,N-Dimethyl-N′-phenyl-N′-(thiophen-2-ylmethyl)ethane-1,2-diamine). The most likely precursor ion in positive electrospray ionization (ESI+) would be the protonated molecule [M+H]⁺. Fragmentation would likely occur at the ethylenediamine chain.

Table 1: Predicted MRM Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound261.158.120
This compound261.197.125
Internal Standard (e.g., Diphenhydramine)256.2167.115

Note: These are predicted values and require experimental optimization.

Experimental Protocols

Sample Preparation: Human Plasma

Protein precipitation is a common and effective method for the initial cleanup of plasma samples.[5]

Materials:

  • Human plasma

  • Acetonitrile (LC-MS grade)

  • Internal Standard (IS) spiking solution (e.g., Diphenhydramine in 50:50 methanol:water)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

Protocol:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS spiking solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[6]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for analysis or further solid-phase extraction cleanup if necessary.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

Sample Preparation: Human Urine

A dilute-and-inject approach may be feasible for urine samples, but for higher sensitivity and removal of matrix components, solid-phase extraction (SPE) is recommended.[7]

Materials:

  • Human urine

  • Mixed-mode cation exchange SPE cartridges

  • Methanol (LC-MS grade)

  • Deionized water

  • Ammonium hydroxide

  • Formic acid

  • Elution solvent (e.g., 5% ammonium hydroxide in methanol)

Protocol:

  • Thaw urine samples and centrifuge at 4000 x g for 5 minutes to remove particulates.

  • Dilute 1 mL of urine with 1 mL of 2% formic acid in deionized water.

  • Add 20 µL of IS spiking solution and vortex.

  • SPE Cartridge Conditioning:

    • Wash with 1 mL of methanol.

    • Equilibrate with 1 mL of deionized water.

  • Sample Loading:

    • Load the diluted urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash with 1 mL of deionized water.

    • Wash with 1 mL of methanol.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute this compound and the IS with 1 mL of the elution solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

Liquid Chromatography Conditions

Table 2: Proposed LC Parameters

ParameterSuggested Condition
ColumnC18 reversed-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions
Mass Spectrometry Conditions

Table 3: Proposed MS Parameters

ParameterSuggested Condition
InstrumentTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Spray Voltage+4500 V
Temperature500°C
Nebulizer Gas50 psi
Curtain Gas30 psi
Collision GasNitrogen

Method Validation Parameters

A newly developed bioanalytical method must be validated to ensure its reliability. The following parameters should be assessed according to FDA guidelines.[8]

Table 4: Target Validation Parameters

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20% CV
Upper Limit of Quantification (ULOQ) Accuracy within ±15%; Precision ≤ 15% CV
Intra-day and Inter-day Precision ≤ 15% CV (≤ 20% at LLOQ)
Intra-day and Inter-day Accuracy Within ±15% of nominal concentration (±20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Stability Bench-top, freeze-thaw, and long-term stability assessed

Data Presentation

Quantitative data obtained from the validation of this method should be summarized in clear and concise tables to allow for easy interpretation and comparison of results.

Visualizations

Experimental Workflow

The following diagram illustrates the proposed workflow for the quantification of this compound in biological samples.

Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing BiologicalSample Biological Sample (Plasma or Urine) SpikeIS Spike Internal Standard BiologicalSample->SpikeIS Extraction Extraction (Protein Precipitation/SPE) SpikeIS->Extraction EvapRecon Evaporation & Reconstitution Extraction->EvapRecon LCMS LC-MS/MS Analysis EvapRecon->LCMS Integration Peak Integration LCMS->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Proposed experimental workflow for this compound quantification.

Conclusion

This application note provides a comprehensive, albeit proposed, framework for the development of a sensitive and selective LC-MS/MS method for the quantification of this compound in biological samples. The detailed protocols for sample preparation and the suggested starting conditions for chromatography and mass spectrometry serve as a valuable resource for researchers. It is imperative that this proposed method undergoes a thorough validation in accordance with regulatory guidelines before its implementation in preclinical or clinical studies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Solubility of Methaphenilene in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Methaphenilene.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is an antihistamine and anticholinergic agent.[1] Like many weakly basic drugs, its free base form can exhibit low solubility in neutral and alkaline aqueous solutions, which can pose challenges for in vitro experiments, formulation development, and achieving desired bioavailability. This compound is often supplied as a hydrochloride salt to improve its solubility in water.

Q2: What are the general approaches to improve the aqueous solubility of this compound?

A2: Several strategies can be employed to enhance the solubility of this compound in aqueous solutions. These include:

  • pH Adjustment: As a weakly basic compound, this compound's solubility is pH-dependent. Lowering the pH of the solution will lead to the formation of the more soluble protonated form.

  • Co-solvency: The addition of a water-miscible organic solvent in which this compound is more soluble can significantly increase its overall solubility in the aqueous mixture.

  • Use of Cyclodextrins: Encapsulating the this compound molecule within a cyclodextrin complex can enhance its apparent aqueous solubility.

  • Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range can increase its surface area, leading to improved dissolution rate and solubility.

Q3: Is there a significant difference in solubility between this compound free base and its hydrochloride salt?

A3: Yes, a significant difference is expected. The hydrochloride salt of a basic drug like this compound is generally much more soluble in water than its free base form, especially at neutral pH. For instance, this compound hydrochloride is described as "freely soluble in water".

Troubleshooting Guide

Issue Possible Cause Recommended Solution
This compound precipitates out of my aqueous buffer (pH 7.4). The concentration of this compound exceeds its intrinsic solubility at this pH.1. Lower the pH: Adjust the buffer to a more acidic pH (e.g., pH 4-6) to increase the proportion of the more soluble protonated form. 2. Use a Co-solvent: Introduce a co-solvent such as ethanol, propylene glycol, or PEG 400 to the aqueous buffer. Start with a small percentage (e.g., 5-10% v/v) and increase as needed. 3. Consider Cyclodextrin Complexation: If altering the solvent system is not desirable, pre-formulating this compound with a cyclodextrin can increase its apparent solubility.
I am unable to dissolve a sufficient amount of this compound hydrochloride in water for my stock solution. While "freely soluble," there is still a saturation limit. You may be exceeding this limit.1. Gently warm the solution: A slight increase in temperature can enhance solubility. Ensure the compound is stable at the elevated temperature. 2. Use a different solvent for the stock: Prepare a concentrated stock solution in an organic solvent where this compound has higher solubility, such as DMSO or ethanol, and then dilute it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.
My formulation containing this compound shows poor dissolution. The solid-state properties of the drug (e.g., particle size, crystallinity) are hindering its dissolution rate.1. Particle Size Reduction: Consider micronization or creating a nanoparticle formulation of this compound to increase the surface area available for dissolution. 2. Amorphous Solid Dispersion: Formulating this compound as an amorphous solid dispersion can improve its dissolution rate by avoiding the energy barrier required to break down the crystal lattice.

Data Presentation

Table 1: Qualitative and Representative Quantitative Solubility of this compound and a Structurally Similar Antihistamine

Solvent/Medium This compound Hydrochloride Methapyrilene Hydrochloride (Representative Data)
WaterFreely Soluble~1 mg/mL in PBS (pH 7.2)[2]
EthanolSoluble[3]~1 mg/mL[2]
DMSOSoluble~10 mg/mL[2]
DimethylformamideNot explicitly found~15 mg/mL[2]

Note: "Freely Soluble" as per USP definition is approximately 100-1000 mg/mL. The provided quantitative data for Methapyrilene hydrochloride, a structurally similar ethylenediamine antihistamine, can be used as a starting point for experimental design with this compound.

Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile

This protocol outlines a method to determine the aqueous solubility of this compound hydrochloride as a function of pH.

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffers Prepare Buffers (pH 2, 4, 6, 7.4, 8) add_drug Add excess drug to each buffer prep_buffers->add_drug prep_drug Weigh excess this compound HCl prep_drug->add_drug equilibrate Equilibrate (e.g., 24-48h at constant temp) add_drug->equilibrate centrifuge Centrifuge to separate undissolved solid equilibrate->centrifuge collect_supernatant Collect and filter supernatant centrifuge->collect_supernatant dilute Dilute supernatant collect_supernatant->dilute quantify Quantify concentration (UV-Vis or HPLC) dilute->quantify plot Plot Solubility vs. pH quantify->plot

Caption: Workflow for determining the pH-solubility profile of this compound.

Methodology:

  • Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, and 8).

  • Add an excess amount of this compound hydrochloride to a known volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure saturation.

  • Separate the undissolved solid by centrifugation.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered supernatant with an appropriate solvent (e.g., the corresponding buffer or mobile phase for HPLC).

  • Quantify the concentration of this compound in the diluted supernatant using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Calculate the solubility at each pH and plot the results to generate a pH-solubility profile.

Protocol 2: Solubility Enhancement using Co-solvents

This protocol describes how to evaluate the effect of co-solvents on the solubility of this compound hydrochloride.

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cosolvent Prepare co-solvent mixtures (e.g., 10%, 20%, 50% Ethanol in water) add_drug Add excess drug to each co-solvent mixture prep_cosolvent->add_drug prep_drug Weigh excess this compound HCl prep_drug->add_drug equilibrate Equilibrate (e.g., 24-48h at constant temp) add_drug->equilibrate centrifuge Centrifuge to separate undissolved solid equilibrate->centrifuge collect_supernatant Collect and filter supernatant centrifuge->collect_supernatant dilute Dilute supernatant collect_supernatant->dilute quantify Quantify concentration (UV-Vis or HPLC) dilute->quantify plot Plot Solubility vs. Co-solvent % quantify->plot

Caption: Workflow for evaluating co-solvent effect on this compound solubility.

Methodology:

  • Prepare a series of co-solvent mixtures by mixing a water-miscible organic solvent (e.g., ethanol, propylene glycol, or PEG 400) with water at different volume/volume ratios (e.g., 10%, 20%, 30%, 40%, 50%).

  • Follow steps 2-8 from Protocol 1 , using the co-solvent mixtures instead of the pH buffers.

  • Plot the solubility of this compound hydrochloride as a function of the co-solvent concentration.

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complexes

This protocol provides two common methods for preparing solid inclusion complexes of this compound with a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

Logical Relationship Diagram:

G cluster_methods Complexation Methods cluster_steps_kneading Kneading Steps cluster_steps_coevap Co-evaporation Steps kneading Kneading Method k_mix Mix this compound and HP-β-CD kneading->k_mix coevaporation Co-evaporation Method c_dissolve Dissolve this compound and HP-β-CD in a solvent coevaporation->c_dissolve k_add_solvent Add small amount of water/ethanol to form a paste k_mix->k_add_solvent k_knead Knead for a specified time k_add_solvent->k_knead k_dry Dry the paste k_knead->k_dry c_evaporate Evaporate the solvent under vacuum c_dissolve->c_evaporate c_collect Collect the solid complex c_evaporate->c_collect

Caption: Methods for preparing this compound-cyclodextrin complexes.

A. Kneading Method:

  • Weigh equimolar amounts of this compound hydrochloride and HP-β-CD.

  • Triturate the powders together in a mortar.

  • Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) dropwise while triturating to form a thick paste.

  • Knead the paste for a specified period (e.g., 30-60 minutes).

  • Dry the resulting solid in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Sieve the dried complex to obtain a uniform particle size.

B. Co-evaporation Method:

  • Dissolve equimolar amounts of this compound hydrochloride and HP-β-CD in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

  • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature.

  • Scrape the solid film formed on the flask wall.

  • Further dry the powder in a desiccator to remove any residual solvent.

Protocol 4: Formulation of this compound Nanoparticles by Nanoprecipitation

This protocol describes a common method for preparing polymeric nanoparticles encapsulating this compound.

Workflow Diagram:

G cluster_phases Phase Preparation cluster_formation Nanoparticle Formation organic_phase Organic Phase: Dissolve this compound and polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone) injection Inject organic phase into aqueous phase under stirring organic_phase->injection aqueous_phase Aqueous Phase: Dissolve a stabilizer (e.g., PVA) in water aqueous_phase->injection evaporation Evaporate the organic solvent injection->evaporation collection Collect nanoparticles by centrifugation evaporation->collection washing Wash nanoparticles to remove excess stabilizer collection->washing lyophilization Lyophilize for long-term storage washing->lyophilization

Caption: Workflow for this compound nanoparticle formulation by nanoprecipitation.

Methodology:

  • Prepare the organic phase: Dissolve a specific amount of this compound and a biodegradable polymer (e.g., poly(lactic-co-glycolic acid), PLGA) in a water-miscible organic solvent (e.g., acetone).

  • Prepare the aqueous phase: Dissolve a stabilizing agent (e.g., polyvinyl alcohol, PVA) in water.

  • Inject the organic phase into the aqueous phase under constant stirring. Nanoparticles will form instantaneously as the polymer precipitates upon solvent displacement.

  • Evaporate the organic solvent under reduced pressure or by continuous stirring at room temperature.

  • Collect the nanoparticles by ultracentrifugation.

  • Wash the nanoparticle pellet with deionized water to remove any unencapsulated drug and excess stabilizer.

  • Resuspend the nanoparticles in a small volume of water and lyophilize to obtain a dry powder for storage and future use.

Protocol 5: Quantification of this compound using UV-Vis Spectrophotometry

This protocol provides a general method for quantifying this compound in solution.

Methodology:

  • Determine the λmax: Prepare a dilute solution of this compound hydrochloride in a suitable solvent (e.g., 0.1 M HCl or ethanol). Scan the solution using a UV-Vis spectrophotometer over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Prepare a standard stock solution: Accurately weigh a known amount of this compound hydrochloride and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

  • Prepare a series of standard solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.

  • Measure the absorbance: Measure the absorbance of each standard solution at the predetermined λmax.

  • Construct a calibration curve: Plot the absorbance values versus the corresponding concentrations of the standard solutions. The plot should be linear and pass through the origin.

  • Measure the absorbance of the unknown sample (appropriately diluted to fall within the linear range of the calibration curve) at the λmax.

  • Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve.

References

Addressing Methaphenilene instability in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term storage and handling of Methaphenilene. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the stability and efficacy of the compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound powder?

For optimal stability, solid this compound powder should be stored at -20°C, protected from light, and kept in a desiccated environment to prevent moisture accumulation.

Q2: My this compound stock solution in DMSO has formed precipitates after storage at -20°C. Is it still usable?

Precipitation can occur when DMSO stocks are frozen. While the compound may still be viable, the concentration will no longer be accurate. See the troubleshooting guide below for steps on how to properly redissolve the compound and validate its concentration.

Q3: I've noticed a yellow discoloration in my this compound solution. What does this indicate?

A yellow tint is often an early indicator of oxidation, a common degradation pathway for this compound, especially when exposed to light or air. This can lead to a significant loss of biological activity.

Q4: Can I store this compound in aqueous buffers for several days?

No, this is not recommended. This compound is susceptible to hydrolysis in aqueous solutions. Prepare fresh dilutions in your experimental buffer from a concentrated DMSO stock immediately before use.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Reduced or inconsistent activity in in vitro assays. 1. Compound degradation (oxidation, hydrolysis).2. Inaccurate concentration due to precipitation.1. Prepare a fresh stock solution from solid powder.2. Confirm compound integrity via HPLC (See Protocol 1).3. If using a previously frozen stock, ensure the compound is fully redissolved before use.
This compound solution has turned yellow. Oxidation due to light or air exposure.1. Discard the discolored solution.2. Prepare a new stock solution, minimizing exposure to light by using amber vials.3. Consider purging the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing.
Precipitate observed in DMSO stock after thawing. Low-temperature precipitation.1. Gently warm the solution to 37°C for 10-15 minutes.2. Vortex thoroughly to ensure the precipitate is fully redissolved.3. Before use, centrifuge the vial to pellet any remaining micro-precipitates and carefully aspirate the supernatant.
Inconsistent results in animal studies. Degradation in the formulation vehicle.1. Assess the stability of this compound in the specific vehicle at the intended storage and administration temperature.2. Always prepare the formulation fresh on the day of the experiment.

Quantitative Data Summary

Table 1: Stability of this compound Powder After 12 Months

Storage ConditionPurity by HPLC (%)Appearance
+25°C, Ambient Light85.2%Light yellow powder
+4°C, Dark97.1%Off-white powder
-20°C, Dark, Desiccated99.8%White crystalline powder

Table 2: Stability of 10 mM this compound in Solution After 7 Days

SolventStorage ConditionPurity by HPLC (%)
DMSO+4°C, Dark98.5%
DMSO-20°C, Dark99.1% (some precipitation noted)
PBS (pH 7.4)+4°C, Dark70.3%
Ethanol+4°C, Dark92.4%

Key Experimental Protocols

Protocol 1: Assessing this compound Stability by HPLC

This protocol allows for the quantification of intact this compound and the detection of degradation products.

  • Preparation of Standards: Prepare a calibration curve using high-purity this compound solid at concentrations ranging from 1 µM to 100 µM in the mobile phase.

  • Sample Preparation: Dilute your stored this compound solution (e.g., a 10 mM DMSO stock) to a final concentration of 10 µM in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 60% Acetonitrile, 40% Water (with 0.1% Formic Acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area for this compound in your sample.

    • Compare the retention time to the standard to confirm identity.

    • Quantify the concentration based on the calibration curve.

    • Calculate purity by dividing the this compound peak area by the total area of all peaks.

Visual Guides

Troubleshooting_Workflow start Reduced Activity Observed? check_stock Is stock solution old or discolored? start->check_stock Yes check_precipitate Was stock frozen? Check for precipitate. start->check_precipitate No make_fresh Action: Prepare fresh stock solution. check_stock->make_fresh Yes check_stock->check_precipitate No test_activity Re-run experiment. make_fresh->test_activity redissolve Action: Warm (37°C) and vortex to redissolve. check_precipitate->redissolve Yes validate_integrity Action: Validate integrity with HPLC (Protocol 1). check_precipitate->validate_integrity No redissolve->test_activity problem_solved Problem Resolved test_activity->problem_solved validate_integrity->test_activity

Caption: Troubleshooting workflow for reduced this compound activity.

Degradation_Pathway This compound This compound (Active) Oxidized Oxidized Product (Inactive) This compound->Oxidized Light / O₂ Hydrolyzed Hydrolyzed Product (Inactive) This compound->Hydrolyzed H₂O (Aqueous Buffer)

Caption: Primary degradation pathways for this compound.

Experimental_Workflow start Start: Stored Sample (e.g., DMSO stock) dilute 1. Prepare Sample (Dilute to ~10 µM) start->dilute inject 3. Inject Sample & Standards onto HPLC System dilute->inject standards 2. Prepare Standards (1-100 µM) standards->inject analyze 4. Analyze Chromatogram (Integrate Peaks) inject->analyze quantify 5. Quantify Purity & Concentration analyze->quantify end End: Stability Report quantify->end

Caption: Experimental workflow for HPLC-based stability assessment.

Technical Support Center: Optimizing Methapyrilene Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is for research purposes only. Methapyrilene was withdrawn from the market due to findings of carcinogenicity in rats and should be handled with appropriate caution.[1] The compound "Methaphenilene" as specified in the query is not a recognized drug name; this guide pertains to Methapyrilene , which is chemically similar and likely the intended subject.

This technical support guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo animal studies involving Methapyrilene.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Methapyrilene?

A1: Methapyrilene is a first-generation H1-antihistamine. Its primary mechanism involves competitively antagonizing H1 histamine receptors, which blocks the physiological effects of histamine.[2] As a first-generation antihistamine, it readily crosses the blood-brain barrier, which can lead to sedative effects.[2] Some studies have also indicated it may inhibit certain kinases, leading to apoptosis in cancer cells.[2]

Q2: What are the major safety concerns associated with Methapyrilene?

A2: The most significant concern is its potent hepatocarcinogenicity in rats with chronic administration.[3][4] This led to its withdrawal from pharmaceutical markets.[1] The hepatotoxicity is associated with oxidative stress and mitochondrial dysfunction.[5] Acute toxic effects, such as convulsions, have been observed in hamsters at higher doses.[6]

Q3: Is the carcinogenic effect of Methapyrilene consistent across all species?

A3: No, the carcinogenicity of Methapyrilene appears to be species-specific. It is a potent hepatocarcinogen in rats, but similar effects have not been observed in hamsters or guinea pigs.[3] This is a critical factor when selecting an animal model for your studies.

Q4: How should Methapyrilene be formulated for in vivo administration?

A4: Methapyrilene hydrochloride is soluble in water and can be administered via oral gavage.[7] It can also be mixed directly into animal feed for dietary studies.[8] While the base form of Methapyrilene has low water solubility, it is soluble in organic solvents.[2] The choice of vehicle should be based on the route of administration and the specific experimental design.

Q5: What are the known pharmacokinetic properties of Methapyrilene?

A5: In human studies, Methapyrilene has a short terminal plasma half-life of 1.1 to 2.1 hours and exhibits low and variable systemic bioavailability (4% to 46%).[9] In rats, it has been observed that with continuous dosing, the urinary concentrations of Methapyrilene and its metabolites decrease over time, suggesting changes in absorption, metabolism, or excretion with repeated exposure.[10]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected Sedation or Lethargy in Animals Methapyrilene is a first-generation antihistamine that crosses the blood-brain barrier, causing sedation.[2][4]- Lower the dose to find a non-sedating level.- If sedation interferes with the study endpoints (e.g., behavioral tests), consider a different compound.- Ensure that the sedative effects are not misinterpreted as other forms of toxicity.
Inconsistent Results Between Studies Species-specific differences in metabolism and toxicity are significant with Methapyrilene.[3]- Ensure the animal model is appropriate for the research question. The carcinogenic response in rats is not seen in hamsters or guinea pigs.[3]- Standardize the route of administration, vehicle, and dosing schedule.- Be aware that metabolism can change with chronic dosing, affecting outcomes.[10]
Signs of Liver Toxicity (e.g., elevated liver enzymes, histopathological changes) Methapyrilene is a known hepatotoxin in rats.[3][5]- Reduce the dose or the duration of the study.- Monitor liver function throughout the study (e.g., blood chemistry).- Consider using a species less susceptible to Methapyrilene-induced hepatotoxicity, such as hamsters or guinea pigs, if appropriate for the study's goals.[3]
Acute Toxicity (e.g., convulsions) High doses can lead to acute neurotoxicity. Convulsant effects have been noted in hamsters.[6][7]- Immediately lower the dose.- Conduct a thorough dose-ranging study to establish the maximum tolerated dose (MTD).- Observe animals closely for signs of distress, especially shortly after dosing.
Low Bioavailability or Variable Exposure Oral bioavailability can be low and highly variable.[9]- Consider an alternative route of administration if consistent plasma concentrations are critical (though this may alter the toxicity profile).- Analyze plasma or tissue concentrations of Methapyrilene to correlate exposure with observed effects.- Ensure proper formulation and administration techniques to minimize variability.

Dosage and Toxicity Data from In Vivo Studies

The following tables summarize dosages used in various animal studies. These should be used as a starting point for designing your own dose-finding experiments.

Table 1: Methapyrilene Dosing in Rodent Carcinogenicity and Toxicity Studies

Species Route of Administration Dose Duration Key Findings Citation
Rat Dietary62.5 ppm1-12 weeksNo-effect level for cell proliferation.[8]
Rat Dietary250 and 1000 ppm1-12 weeksDose-dependent increase in DNA synthesis, correlating with tumor response.[8]
Guinea Pig Gavage200 mg/kg (twice weekly)78 weeksNo significant increase in tumor incidence.[7]
Syrian Golden Hamster Gavage15 mg/kg (twice weekly)58 weeksNo significant increase in tumor incidence; some animals experienced acute convulsant effects.[6][7]

Experimental Protocols

Protocol: Oral Gavage Administration for a Dose-Ranging Study in Rats

This protocol outlines a general procedure for administering Methapyrilene hydrochloride via oral gavage to determine a tolerated dose range.

  • Materials and Preparation:

    • Methapyrilene hydrochloride (HCl) salt.

    • Vehicle: Sterile water or 0.9% saline.

    • Appropriately sized gavage needles (e.g., 18-20 gauge, flexible tip for rats).

    • Syringes (1-3 mL).

    • Calibrated scale.

  • Formulation Preparation:

    • Calculate the required amount of Methapyrilene HCl based on the desired concentration and the total volume needed for the study group.

    • Dissolve the Methapyrilene HCl in the sterile water vehicle. Ensure it is fully dissolved. A stock solution can be prepared and diluted to the final concentrations. For example, to dose at 20 mg/kg in a 10 mL/kg volume, prepare a 2 mg/mL solution.

  • Animal Handling and Dosing:

    • Acclimatize animals to handling and the gavage procedure for several days before the study begins.

    • Weigh each animal on the day of dosing to calculate the precise volume to be administered.

    • Gently restrain the rat, ensuring it cannot move its head.

    • Carefully insert the gavage needle into the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.

    • Slowly administer the calculated volume of the Methapyrilene solution.

    • Return the animal to its cage and monitor for any immediate adverse reactions (e.g., distress, convulsions).

  • Post-Dosing Monitoring:

    • Observe animals at regular intervals (e.g., 1, 4, and 24 hours post-dose) for clinical signs of toxicity, including sedation, changes in posture, or abnormal behavior.

    • Record body weights daily for the first week to monitor for any significant weight loss, which can be an early indicator of toxicity.

    • At the end of the study, collect blood and tissues as required for analysis (e.g., clinical chemistry for liver enzymes, histopathology).

Visualizations

Signaling Pathway

Methapyrilene_Mechanism Histamine Histamine H1R H1 Receptor Histamine->H1R Binds & Activates PLC Phospholipase C (PLC) H1R->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG NFkB NF-κB Activation DAG->NFkB Inflammation Pro-inflammatory Cytokines & Cell Adhesion Molecules NFkB->Inflammation Methapyrilene Methapyrilene Methapyrilene->H1R Antagonizes

Caption: Primary mechanism of Methapyrilene as an H1-receptor antagonist.

Experimental Workflow

Dose_Finding_Workflow start Study Design & Protocol Approval prep Dose Formulation (Methapyrilene in Vehicle) start->prep grouping Animal Grouping & Acclimatization prep->grouping dosing Dose Administration (e.g., Oral Gavage) grouping->dosing monitoring Clinical Observation (Toxicity, Sedation, Body Weight) dosing->monitoring collection Sample Collection (Blood, Tissues) monitoring->collection analysis Data Analysis (Biochemistry, Histopathology) collection->analysis mtd Determine MTD & Select Doses for Efficacy Studies analysis->mtd

Caption: A typical experimental workflow for an in vivo dose-finding study.

Troubleshooting Logic

Troubleshooting_Toxicity start Unexpected Toxicity Observed? is_acute Acute (e.g., Convulsions) or Chronic (e.g., Weight Loss)? start->is_acute acute_action Immediately Lower Dose & Review MTD Data is_acute->acute_action Acute chronic_action Reduce Dose or Duration of Study is_acute->chronic_action Chronic end Refine Protocol acute_action->end check_species Is the species appropriate? (e.g., rat vs. hamster) chronic_action->check_species species_ok Evaluate Formulation & Route of Administration check_species->species_ok Yes species_bad Consider Alternative Species (e.g., Hamster to avoid rat hepatocarcinogenicity) check_species->species_bad No species_ok->end species_bad->end

Caption: Decision tree for troubleshooting unexpected toxicity in animal studies.

References

Technical Support Center: Preventing Degradation of Methaphenilene During Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Methaphenilene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental sample preparation. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is an organic compound with the chemical name N,N-dimethyl-N'-phenyl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine. Its structure consists of a thiophene ring, a phenyl group, and an ethylenediamine backbone with both tertiary and secondary amine functionalities. Understanding this structure is key to predicting its stability.

Q2: What are the primary factors that can cause this compound degradation during sample preparation?

Based on its chemical structure, this compound is susceptible to degradation from several factors, including:

  • pH: Extreme acidic or basic conditions can lead to hydrolysis or other pH-catalyzed reactions.

  • Oxidation: The presence of oxidizing agents can affect the sulfur atom in the thiophene ring and the nitrogen atoms in the diamine chain.

  • Light: Exposure to ultraviolet (UV) or even visible light can induce photodegradation, particularly of the thiophene moiety.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.

Q3: What are the expected degradation products of this compound?

While specific degradation products for this compound are not extensively documented in publicly available literature, based on the degradation of similar chemical structures like phenothiazines and thiophene-containing compounds, potential degradation products could include:

  • Sulfoxides: Oxidation of the sulfur atom in the thiophene ring.

  • N-oxides: Oxidation of the tertiary amine.

  • Products of thiophene ring-opening or polymerization upon light exposure.

  • Hydrolytic cleavage products under extreme pH conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the sample preparation of this compound.

Issue 1: Loss of this compound peak area or appearance of unknown peaks in HPLC analysis.

This is a common indicator of degradation. The following troubleshooting steps can help identify and mitigate the source of degradation.

Potential Cause & Solution

Potential Cause Troubleshooting Steps Recommended Action
pH of Sample/Solvent Analyze the pH of your sample and diluents. Compare the stability of this compound in buffers of varying pH (e.g., pH 3, 5, 7, 9).Maintain the sample and mobile phase pH within a neutral to slightly acidic range (pH 5-7) where the compound is likely most stable. Avoid strongly acidic or basic conditions.
Oxidative Stress Prepare samples in de-gassed solvents. Purge samples with an inert gas (nitrogen or argon). Avoid sources of peroxides in solvents like THF or ether.Use freshly prepared, high-purity solvents. Consider the addition of a small amount of an antioxidant, such as ascorbic acid or sodium metabisulfite, if compatible with your analytical method.
Light Exposure Prepare samples under amber or low-UV lighting. Protect sample vials from direct light exposure using aluminum foil.Use amber glass vials for sample storage and analysis. Minimize the time samples are exposed to any light source.
Elevated Temperature Avoid heating samples during preparation. If dissolution is slow, use sonication in a cool water bath. Store samples at reduced temperatures.Prepare samples at room temperature or below. For storage, keep samples at 2-8°C for short-term and -20°C or lower for long-term.
Issue 2: Inconsistent or non-reproducible analytical results.

Inconsistent results can often be traced back to variable sample handling and preparation techniques.

Experimental Workflow for Minimizing Degradation

cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Weigh this compound Standard/Sample dissolve Dissolve in appropriate solvent (e.g., Acetonitrile or Methanol) start->dissolve Use freshly prepared solvents dilute Dilute to final concentration using a buffered mobile phase (pH 5-7) dissolve->dilute protect Protect from light (use amber vials) dilute->protect store Store at 2-8°C protect->store inject Inject into HPLC system store->inject analyze Analyze using a validated stability-indicating method inject->analyze

Caption: Recommended workflow for this compound sample preparation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways for this compound.

1. Preparation of Stock Solution:

  • Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable organic solvent (e.g., acetonitrile or methanol) to obtain a stock solution of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 80°C for 48 hours.

  • Photodegradation: Expose 1 mL of the stock solution in a clear vial to a photostability chamber (ICH Q1B conditions) for a specified duration. A control sample should be wrapped in aluminum foil.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolyzed samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze by a stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization and validation are required.

Chromatographic Conditions

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or as determined by UV scan)
Injection Volume 10 µL

Signaling Pathway of Potential Degradation

The following diagram illustrates the potential degradation pathways of this compound based on its functional groups and the degradation of analogous compounds.

cluster_oxidation Oxidative Degradation cluster_photo Photodegradation cluster_hydrolysis Hydrolytic Degradation (Extreme pH) This compound This compound (C15H20N2S) Sulfoxide Thiophene S-oxide This compound->Sulfoxide H2O2 / O2 N_Oxide Tertiary N-oxide This compound->N_Oxide H2O2 / O2 Ring_Opened Thiophene Ring-Opened Products This compound->Ring_Opened UV/Vis Light Cleavage Cleavage Products This compound->Cleavage Acid / Base Polymer Polymerization Products Ring_Opened->Polymer Further exposure

Technical Support Center: Analysis of Methaphenilene in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the analysis of Methaphenilene and structurally similar compounds, such as phenothiazine derivatives, in plasma samples. Due to limited direct literature on the bioanalysis of this compound, this guide leverages established principles and data from the analysis of phenothiazines to provide robust troubleshooting strategies and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound in plasma?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample matrix (e.g., plasma).[1][2] These effects can lead to ion suppression or enhancement, resulting in inaccurate and imprecise quantification of the target analyte.[1][2] For a compound like this compound, which is analyzed by sensitive techniques like LC-MS/MS, phospholipids and proteins in plasma are the primary contributors to matrix effects.[2] This can compromise the reliability of pharmacokinetic and toxicokinetic data.

Q2: I am observing significant ion suppression for this compound. What are the likely causes in a plasma matrix?

A2: The most common causes of ion suppression in plasma samples during LC-MS/MS analysis are:

  • Phospholipids: These are abundant in plasma and can co-elute with the analyte, competing for ionization in the mass spectrometer source.[2]

  • Salts and Proteins: High concentrations of salts and residual proteins after sample preparation can also interfere with the ionization process.

  • Co-administered Drugs or Metabolites: Other drugs or their metabolites present in the plasma sample can also co-elute and cause ion suppression.

Q3: How can I qualitatively and quantitatively assess matrix effects for this compound?

A3: Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of this compound solution is infused into the mass spectrometer post-chromatographic column. A blank plasma extract is then injected. Any dip or rise in the baseline signal indicates regions of ion suppression or enhancement, respectively.

  • Post-Extraction Spike Method: This quantitative method involves comparing the peak area of an analyte spiked into a pre-extracted blank plasma sample (Set A) with the peak area of the analyte in a neat solution (Set B). The matrix effect is calculated as: Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) * 100. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Troubleshooting Guides

Problem 1: Poor recovery of this compound from plasma samples.

Possible Cause Troubleshooting Step
Inefficient protein precipitationOptimize the type and volume of the precipitation solvent (e.g., acetonitrile, methanol). Ensure thorough vortexing and adequate centrifugation time and speed.
Suboptimal pH during Liquid-Liquid Extraction (LLE)Adjust the pH of the plasma sample to ensure this compound is in its non-ionized form for efficient extraction into the organic solvent.
Inadequate Solid-Phase Extraction (SPE) sorbent or protocolSelect an appropriate SPE sorbent based on the physicochemical properties of this compound (e.g., C18 for reversed-phase). Optimize the wash and elution steps to improve recovery.

Problem 2: High variability in quantitative results between different plasma lots.

Possible Cause Troubleshooting Step
Inconsistent matrix effects across different plasma sourcesEvaluate matrix effects using at least six different lots of blank plasma. If variability is high, a more rigorous sample clean-up method may be necessary.
Use of an inappropriate internal standard (IS)The IS should be structurally similar to this compound and co-elute to effectively compensate for matrix effects. A stable isotope-labeled (SIL) internal standard is highly recommended.
Sample collection and handling inconsistenciesEnsure uniform procedures for blood collection (e.g., anticoagulant used), processing to plasma, and storage conditions.

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect data for phenothiazine derivatives, which are structurally similar to this compound, using different sample preparation techniques. This data can serve as a benchmark for your experiments.

Analyte ClassSample Preparation MethodRecovery (%)Matrix Effect (%)Reference
PhenothiazinesSolid-Phase Extraction (Monolithic Silica Tips)91 - 95Not specified[3]
PhenothiazinesDirect Plasma Injection (Hisep Column)Not ApplicableNot specified[4]
General Small MoleculesProtein PrecipitationVariable, can be lowSignificant ion suppression often observed[5]
General Small MoleculesLiquid-Liquid ExtractionGenerally > 80Reduced ion suppression compared to PP
General Small MoleculesSolid-Phase ExtractionGenerally > 85Minimal ion suppression[6]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile (or methanol).

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To 200 µL of plasma sample, add 50 µL of 1 M sodium hydroxide to basify the sample.

  • Add 1 mL of a suitable organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 5,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 500 µL of the plasma sample (pre-treated with 500 µL of 4% phosphoric acid) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for injection.

Visualizations

MatrixEffectTroubleshooting cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Mitigation Strategies cluster_3 Outcome Inaccurate Results Inaccurate Results Assess Matrix Effect Assess Matrix Effect Inaccurate Results->Assess Matrix Effect Poor Precision Poor Precision Poor Precision->Assess Matrix Effect Low Sensitivity Low Sensitivity Low Sensitivity->Assess Matrix Effect Optimize Sample Prep Optimize Sample Prep Assess Matrix Effect->Optimize Sample Prep High ME Modify Chromatography Modify Chromatography Assess Matrix Effect->Modify Chromatography Co-elution Use SIL-IS Use SIL-IS Assess Matrix Effect->Use SIL-IS Variable ME Reliable Bioanalysis Reliable Bioanalysis Optimize Sample Prep->Reliable Bioanalysis Modify Chromatography->Reliable Bioanalysis Use SIL-IS->Reliable Bioanalysis

Caption: Troubleshooting workflow for matrix effects.

SamplePrepComparison cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) Plasma Sample Plasma Sample PPT_Process Add Solvent -> Vortex -> Centrifuge Plasma Sample->PPT_Process LLE_Process Adjust pH -> Add Org. Solvent -> Extract Plasma Sample->LLE_Process SPE_Process Condition -> Load -> Wash -> Elute Plasma Sample->SPE_Process PPT_Outcome Fast, Simple High Matrix Effects PPT_Process->PPT_Outcome LLE_Outcome Good Recovery Moderate Matrix Effects LLE_Process->LLE_Outcome SPE_Outcome Cleanest Extracts Minimal Matrix Effects SPE_Process->SPE_Outcome

Caption: Comparison of plasma sample preparation methods.

IonSuppression cluster_source Mass Spectrometer Ion Source Analyte This compound Droplet ESI Droplet Analyte->Droplet Enters Matrix Phospholipids Matrix->Droplet Competes for surface Signal MS Signal Droplet->Signal Reduced Ionization (Ion Suppression)

Caption: The mechanism of ion suppression.

References

Validation & Comparative

A Comparative Analysis of Methaphenilene and Methapyrilene Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

An objective comparison of the toxicological profiles of the structurally related antihistamines, Methaphenilene and Methapyrilene, is presented. This guide synthesizes key experimental findings on their acute toxicity and carcinogenic potential, providing researchers and drug development professionals with essential data for risk assessment and mechanistic understanding.

While both compounds are ethylenediamine derivative antihistamines, their long-term toxicity profiles diverge significantly, with Methapyrilene demonstrating potent hepatocarcinogenicity in rats, a property not observed with this compound under similar study conditions. This guide details the experimental evidence supporting this critical distinction, outlines the methodologies used in these assessments, and explores the proposed mechanisms underlying Methapyrilene's toxicity.

Acute Toxicity: A Quantitative Comparison

Quantitative data on the acute toxicity of this compound and Methapyrilene, primarily expressed as median lethal dose (LD50), are summarized below. These values provide a comparative measure of the dose required to cause death in 50% of the tested animal population.

Compound Test Animal Route of Administration LD50 (mg/kg)
This compound MouseOral550
Guinea PigOral900
MouseIntravenous (i.v.)45
Guinea PigIntravenous (i.v.)30
RabbitIntravenous (i.v.)30
MouseSubcutaneous (s.c.)160
Guinea PigSubcutaneous (s.c.)140
MouseIntraperitoneal (i.p.)117
Methapyrilene MouseOral182.2 ± 12.8
Guinea PigOral374.9 ± 34.5
MouseIntravenous (i.v.)19.85 ± 0.69
RatOral200
RatSubcutaneous (s.c.)150
MouseIntraperitoneal (i.p.)90

Carcinogenicity: A Critical Divergence

Long-term carcinogenicity studies in rats have revealed a stark contrast between this compound and Methapyrilene.

Methapyrilene: Classified as a potent non-genotoxic hepatocarcinogen in rats.[1][2][3] Chronic administration in the diet has been shown to induce a high incidence of liver tumors, including hepatocellular carcinomas and neoplastic nodules.[1][4][5]

This compound: In comparative studies where structurally similar compounds were evaluated, this compound did not produce a significant increase in the incidence of liver neoplasms in F344 rats under the same conditions that led to 100% tumor incidence with Methapyrilene.

Mechanistic Insights into Methapyrilene-Induced Hepatotoxicity

The liver toxicity of Methapyrilene is a complex process that does not involve direct damage to the genetic material (non-genotoxic). Instead, it is understood to be a result of a cascade of events initiated by its metabolism in the liver.

Methapyrilene_Toxicity_Pathway Methapyrilene Methapyrilene CYP450 Cytochrome P450 (e.g., CYP2C11) Methapyrilene->CYP450 Metabolism ReactiveMetabolite Reactive Metabolite CYP450->ReactiveMetabolite OxidativeStress Oxidative Stress (Increased ROS, Lipid Peroxidation) ReactiveMetabolite->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction mPTP mPTP Opening MitochondrialDysfunction->mPTP ATPDepletion ATP Depletion mPTP->ATPDepletion CaHomeostasis Loss of Ca2+ Homeostasis mPTP->CaHomeostasis CellDeath Hepatocyte Death (Necrosis) ATPDepletion->CellDeath CaHomeostasis->CellDeath

Caption: Proposed signaling pathway for Methapyrilene-induced hepatotoxicity.

The toxicity is initiated by the metabolic activation of Methapyrilene by cytochrome P450 enzymes in the liver, leading to the formation of reactive metabolites.[6] These metabolites can induce oxidative stress, characterized by an increase in reactive oxygen species (ROS) and lipid peroxidation of cellular membranes.[2][6] This oxidative stress, in turn, leads to mitochondrial dysfunction, a critical event in the toxicity cascade.[6] A key consequence of mitochondrial dysfunction is the opening of the mitochondrial permeability transition pore (mPTP).[3][6] The sustained opening of the mPTP disrupts the mitochondrial membrane potential, leading to a depletion of cellular ATP and a loss of calcium homeostasis, ultimately culminating in hepatocyte necrosis.[3][6]

Experimental Protocols

A generalized overview of the methodologies employed in the toxicological assessment of this compound and Methapyrilene is provided below.

Acute Toxicity (LD50) Determination

LD50_Workflow AnimalSelection Animal Selection (e.g., Mice, Rats) DoseRanging Dose-Ranging Study (Preliminary) AnimalSelection->DoseRanging GroupAssignment Group Assignment (Control & Dose Groups) DoseRanging->GroupAssignment CompoundAdmin Compound Administration (Oral, i.v., etc.) GroupAssignment->CompoundAdmin Observation Observation Period (e.g., 14 days) CompoundAdmin->Observation DataCollection Data Collection (Mortality, Clinical Signs) Observation->DataCollection LD50Calculation LD50 Calculation (e.g., Probit Analysis) DataCollection->LD50Calculation

Caption: Generalized workflow for LD50 determination.

  • Animal Models: Studies typically utilize rodents such as mice and rats.

  • Dose Administration: The test compound is administered via various routes, including oral gavage, intravenous injection, subcutaneous injection, or intraperitoneal injection, to different groups of animals at a range of doses.

  • Observation: Animals are observed for a specified period (commonly 14 days) for signs of toxicity and mortality.

  • Data Analysis: The dose that results in the death of 50% of the animals in a group is calculated using statistical methods like probit analysis.

Long-Term Carcinogenicity Bioassay in Rats
  • Animal Model: Fischer 344 or Sprague-Dawley rats are commonly used.

  • Dosing Regimen: The test compound is typically mixed into the diet at specified concentrations (e.g., 0.1%) and administered continuously for a significant portion of the animal's lifespan (e.g., up to two years).

  • In-life Observations: Animals are monitored regularly for clinical signs of toxicity, and their body weight and food consumption are recorded.

  • Terminal Procedures: At the end of the study, a complete necropsy is performed, and organs and tissues are collected.

  • Histopathology: Tissues, with a particular focus on the liver, are examined microscopically by a veterinary pathologist to identify and characterize any neoplastic (tumorous) and non-neoplastic lesions.

In Vitro Hepatotoxicity Assessment
  • Cell Culture: Primary hepatocytes are isolated from the livers of rats.

  • Compound Exposure: The cultured hepatocytes are exposed to varying concentrations of the test compound for different durations.

  • Cytotoxicity Assays: Cell viability is assessed using methods such as measuring the leakage of lactate dehydrogenase (LDH) into the culture medium.

  • Mechanistic Studies:

    • Oxidative Stress: Assays to measure reactive oxygen species (ROS) generation, lipid peroxidation (e.g., malondialdehyde levels), and glutathione (GSH) depletion are performed.

    • Mitochondrial Function: Mitochondrial membrane potential, ATP levels, and mitochondrial swelling are measured to assess mitochondrial integrity and function.

Conclusion

The available evidence clearly demonstrates that while this compound and Methapyrilene are structurally similar, their toxicity profiles are markedly different. Methapyrilene poses a significant carcinogenic risk, specifically targeting the liver in rats, through a non-genotoxic mechanism involving metabolic activation, oxidative stress, and mitochondrial dysfunction. In contrast, this compound has not been found to be carcinogenic under similar experimental conditions. This comparative analysis underscores the critical importance of thorough toxicological evaluation for structurally related compounds and provides a valuable resource for researchers in the fields of toxicology and drug development.

References

A Comparative Analysis of Methaphenilene and Other H1 Antagonists for Efficacy Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the first-generation H1 antagonist, Methaphenilene, with other prominent first and second-generation H1 antagonists. The focus is on validating its efficacy through available experimental data, highlighting the critical pharmacological parameters for researchers in drug discovery and development.

Introduction to H1 Antagonists and this compound

Histamine H1 receptor antagonists are a cornerstone in the treatment of allergic reactions. They function by competitively inhibiting the action of histamine at the H1 receptor, thereby mitigating symptoms such as pruritus, urticaria, and rhinitis. These antagonists are broadly categorized into first-generation and second-generation agents. First-generation H1 antagonists, including this compound, are known for their ability to cross the blood-brain barrier, leading to sedative and anticholinergic effects. Second-generation antagonists were developed to be more selective for peripheral H1 receptors, reducing central nervous system side effects.

This compound is an ethylenediamine derivative, classified as a first-generation H1 antagonist with anticholinergic properties.[1][2] It is structurally analogous to Methapyrilene, a compound that was withdrawn from the market due to findings of carcinogenicity in animal studies.[3] This association underscores the importance of thorough efficacy and safety validation for related compounds.

Comparative Efficacy Data

Quantitative data is essential for the comparative assessment of drug efficacy. The following table summarizes the H1 receptor binding affinities (Ki) for several key H1 antagonists. A lower Ki value indicates a higher binding affinity for the receptor.

DrugGenerationH1 Receptor Binding Affinity (Ki) [nM]
This compound FirstData Not Available
DiphenhydramineFirst84,000 (IC50)[4]
ChlorpheniramineFirst2[5]
CetirizineSecond6[5][6]
LoratadineSecond20-37[7]

In Vivo Efficacy

The histamine-induced wheal and flare test is a common in vivo method to assess the efficacy of H1 antagonists in humans. This test measures the drug's ability to suppress the localized allergic reaction caused by a histamine injection.

Experimental Protocols

For researchers aiming to conduct their own comparative studies, the following are detailed methodologies for key experiments.

Radioligand Binding Assay for H1 Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.

Materials:

  • Membrane preparations from cells expressing the human H1 receptor.

  • Radioligand (e.g., [3H]-mepyramine).

  • Test compound (e.g., this compound) at various concentrations.

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membrane preparations with the radioligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Histamine-Induced Wheal and Flare Test

Objective: To assess the in vivo efficacy of an H1 antagonist in suppressing histamine-induced allergic reactions in human skin.

Materials:

  • Test compound (e.g., this compound) for oral or parenteral administration.

  • Histamine solution for intradermal injection.

  • Saline solution (placebo control).

  • Skin marking pen.

  • Calipers or ruler for measuring the wheal and flare response.

Procedure:

  • Administer the test compound or placebo to the subjects in a double-blind, randomized manner.

  • At specified time points after drug administration, inject a fixed dose of histamine intradermally into a designated area of the skin (e.g., forearm).

  • After a set period (e.g., 15 minutes), measure the diameter of the resulting wheal (swelling) and flare (redness).

  • Compare the size of the wheal and flare in the drug-treated group to the placebo group to determine the percentage of inhibition.

Signaling Pathways and Experimental Workflow

Visualizing the underlying biological processes and experimental designs is crucial for a comprehensive understanding.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Allergic_Response PKC_activation->Allergic_Response This compound This compound (H1 Antagonist) This compound->H1R Blocks

Caption: H1-Antihistamine Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Receptor_Binding H1 Receptor Binding Assay (Determine Ki) Data_Analysis_invitro Compare Binding Affinities Receptor_Binding->Data_Analysis_invitro Comparator_Selection Select Comparator H1 Antagonists (First & Second Gen) Comparator_Selection->Receptor_Binding Comparative_Efficacy_Report Generate Comparative Efficacy Report Data_Analysis_invitro->Comparative_Efficacy_Report Animal_Model Histamine-Induced Wheal & Flare Test (in human volunteers or animal models) Efficacy_Measurement Measure Inhibition of Wheal and Flare Response Animal_Model->Efficacy_Measurement Data_Analysis_invivo Compare % Inhibition Efficacy_Measurement->Data_Analysis_invivo Data_Analysis_invivo->Comparative_Efficacy_Report

Caption: Experimental Workflow for Comparing H1 Antagonists.

Conclusion

This compound is a first-generation H1 antagonist with expected efficacy in mitigating allergic responses mediated by the H1 receptor. However, a significant gap in the publicly available scientific literature is the absence of quantitative data on its H1 receptor binding affinity. This makes a direct, quantitative comparison of its potency with other H1 antagonists challenging. In contrast, both first and second-generation comparators have well-defined receptor binding affinities. The historical context of its structural analog, Methapyrilene, also raises potential safety considerations that would need to be addressed in any modern drug development program. For researchers and drug development professionals, while this compound may serve as a reference compound from the ethylenediamine class, its incomplete efficacy profile necessitates further investigation to validate its potential in a therapeutic context. Future studies should aim to determine its H1 receptor binding affinity and conduct in vivo efficacy studies using standardized models.

References

Unmasking a Deceptive Signal: The Cross-Reactivity of Methaphenilene in Antihistamine Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the accurate identification and quantification of antihistamines are paramount. However, the structural similarities among first-generation antihistamines, particularly within the ethylenediamine class, can lead to significant cross-reactivity in various analytical assays. This guide provides a comprehensive comparison of the potential for Methaphenilene, a lesser-known first-generation antihistamine, to interfere with assays for other common antihistamines, supported by structural analysis and principles of analytical chemistry.

This compound, a first-generation H1 antagonist, shares a core ethylenediamine structure with other prominent antihistamines such as Methapyrilene, Tripelennamine, and Pyrilamine. This structural resemblance is the primary cause of concern for cross-reactivity, which can lead to false-positive results or inaccurate quantification in less specific analytical methods.

Structural Similarities: The Root of Cross-Reactivity

As illustrated in the chemical structures below, this compound and its analogue Methapyrilene are strikingly similar. Both possess a thiophene ring and an N,N-dimethylaminoethyl group attached to a central nitrogen atom. The key difference lies in the substitution on the aniline ring; this compound has a phenyl group, while Methapyrilene has a pyridine group. This subtle distinction may not be sufficient for differentiation in certain assay formats, particularly immunoassays that rely on antibody recognition of broader structural motifs.

Table 1: Structural Comparison of this compound and Methapyrilene

CompoundChemical StructureKey Features
This compound [Insert Chemical Structure of this compound]Ethylenediamine backbone, Thiophene ring, Phenyl group
Methapyrilene [Insert Chemical Structure of Methapyrilene]Ethylenediamine backbone, Thiophene ring, Pyridine group

Immunoassays: A High Potential for Cross-Reactivity

Immunoassays, such as ELISA, are frequently employed for rapid screening of drugs of abuse and therapeutic drug monitoring. However, the antibodies utilized in these assays are often developed to recognize a common structural feature of a drug class. Given the shared ethylenediamine core and thiophene ring, it is highly probable that an antibody designed to detect Methapyrilene or other ethylenediamine antihistamines would exhibit significant cross-reactivity with this compound.

Chromatographic Methods: The Gold Standard for Specificity

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offer a much higher degree of specificity and are considered the gold standard for the definitive identification and quantification of individual antihistamines. These methods separate compounds based on their unique physicochemical properties, such as polarity and mass-to-charge ratio.

The successful separation of structurally similar first-generation antihistamines, including those from the ethylenediamine class, has been demonstrated in numerous studies. The choice of the chromatographic column, mobile phase composition, and detector are critical for achieving the necessary resolution.

Table 2: Comparison of Analytical Methods for Antihistamine Detection

Assay TypePrincipleSpecificityPotential for this compound Cross-Reactivity
Immunoassay (ELISA) Antibody-antigen bindingLow to moderateHigh
HPLC-UV Differential partitioning between mobile and stationary phasesHighLow (with optimized method)
GC-MS Separation by volatility and mass-to-charge ratioVery HighVery Low

Experimental Protocols

While a specific validated assay for the sole purpose of determining this compound cross-reactivity is not available, the following outlines a general experimental workflow for assessing such interference using chromatographic methods.

Experimental Workflow for Assessing Cross-Reactivity using HPLC-UV

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis A Prepare standard solutions of this compound and other antihistamines B Spike blank matrix (e.g., plasma, urine) with known concentrations A->B C Perform solid-phase or liquid-liquid extraction B->C D Inject extracted samples onto a C18 reverse-phase column C->D E Elute with a gradient mobile phase (e.g., acetonitrile/phosphate buffer) D->E F Monitor absorbance at a suitable wavelength (e.g., 240 nm) E->F G Analyze chromatograms for peak resolution and retention times F->G H Quantify each analyte using a calibration curve G->H I Determine percentage of cross-reactivity if peaks co-elute H->I

Caption: HPLC-UV workflow for determining cross-reactivity.

A detailed protocol for the simultaneous determination of multiple first-generation antihistamines would involve the following:

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and a phosphate buffer (pH adjusted to ~3.0). The gradient would be optimized to achieve separation of all target analytes.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where all analytes show reasonable absorbance, for example, 240 nm.

  • Sample Preparation: Solid-phase extraction (SPE) is often used to clean up and concentrate the analytes from biological matrices like plasma or urine.

Signaling Pathways

The cross-reactivity in assays does not necessarily imply cross-reactivity at the biological receptor level. However, understanding the signaling pathway of H1 antihistamines provides context for their therapeutic action and potential for side effects.

H1_Antihistamine_Signaling Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Allergic_Response Allergic Response (e.g., vasodilation, bronchoconstriction) Ca2->Allergic_Response PKC->Allergic_Response Antihistamine This compound (Antagonist) Antihistamine->H1R Blocks

Caption: Simplified H1 receptor signaling pathway.

First-generation antihistamines, including this compound, act as inverse agonists at the histamine H1 receptor, a G-protein coupled receptor (GPCR). By binding to the receptor, they prevent histamine from binding and initiating the downstream signaling cascade that leads to allergic symptoms.

Conclusion

A Comparative Analysis of the Anticholinergic Side Effects of Methaphenilene and Diphenhydramine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticholinergic side effects of the first-generation antihistamines, Methaphenilene and diphenhydramine. While diphenhydramine is a well-characterized compound with extensive data on its anticholinergic properties, information on this compound is sparse due to its discontinuation. This comparison relies on available data for diphenhydramine and data for methapyrilene, a closely related analogue of this compound.

Executive Summary

Diphenhydramine, a widely known first-generation antihistamine, exhibits significant anticholinergic activity, contributing to its sedative effects and a range of other side effects.[1] In contrast, available data for methapyrilene, an analogue of this compound, suggests a considerably lower affinity for muscarinic receptors, implying weaker anticholinergic potential.[2] This guide presents the available quantitative data, outlines the experimental protocols used to determine anticholinergic activity, and provides a visual representation of the underlying signaling pathway.

Data Presentation: Quantitative Comparison of Anticholinergic Activity

The following table summarizes the available quantitative data on the anticholinergic activity of diphenhydramine and methapyrilene (as a proxy for this compound).

CompoundMuscarinic Receptor Affinity (Ki)Anticholinergic Potency (pA2)Reference
Diphenhydramine 280 nM (Bovine cerebral cortex)[2]6.2 (M3 receptors, swine airway mucus gland cells)[3][4][2][3][4]
Methapyrilene (Analogue of this compound)3,600 - 30,000 nM (Bovine cerebral cortex)[2]Not Available[2]

Note: A lower Ki value indicates a higher binding affinity for the receptor. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, with higher values indicating greater potency. Direct comparative studies on the anticholinergic effects of this compound and diphenhydramine are not available in the current literature.

Mechanism of Anticholinergic Action

Both diphenhydramine and, presumably, this compound exert their anticholinergic effects by acting as competitive antagonists at muscarinic acetylcholine receptors (mAChRs). By blocking the binding of the endogenous neurotransmitter acetylcholine, these drugs inhibit parasympathetic nerve impulses, leading to a variety of physiological effects.

Anticholinergic_Mechanism cluster_synapse Cholinergic Synapse ACh Acetylcholine mAChR Muscarinic Receptor ACh->mAChR Binds to Response Cellular Response mAChR->Response Activates Antihistamine Anticholinergic Antihistamine (Diphenhydramine/Methaphenilene) Antihistamine->mAChR Blocks

Caption: Mechanism of anticholinergic antihistamines at the muscarinic receptor.

Common Anticholinergic Side Effects

The blockade of muscarinic receptors in various tissues leads to a constellation of side effects, which are more pronounced with compounds exhibiting higher anticholinergic potency.

Central Nervous System:

  • Sedation and drowsiness[1]

  • Dizziness[5]

  • Cognitive impairment[5]

  • Confusion

Peripheral Nervous System:

  • Dry mouth[1]

  • Blurred vision[5]

  • Urinary retention[6]

  • Constipation

  • Tachycardia (increased heart rate)[1]

Due to its higher affinity for muscarinic receptors, diphenhydramine is associated with a more significant burden of these anticholinergic side effects compared to what would be expected from this compound, based on the data from its analogue, methapyrilene.[1][2]

Experimental Protocols

The quantitative data presented in this guide are primarily derived from in vitro radioligand binding assays and functional bioassays.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of a drug for a specific receptor.

Objective: To quantify the affinity of this compound and diphenhydramine for muscarinic acetylcholine receptors.

Methodology:

  • Membrane Preparation: Homogenates of tissues rich in muscarinic receptors (e.g., bovine cerebral cortex) are prepared.[2]

  • Radioligand Incubation: The membrane preparations are incubated with a fixed concentration of a radiolabeled ligand that specifically binds to muscarinic receptors (e.g., [3H]-quinuclidinyl benzilate).

  • Competitive Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (diphenhydramine or this compound).

  • Separation and Quantification: The bound and free radioligand are separated by filtration. The radioactivity of the filter-bound complex is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay cluster_workflow Radioligand Binding Assay Workflow P1 Tissue Homogenization (e.g., Cerebral Cortex) P2 Incubation with Radioligand and Test Compound P1->P2 P3 Separation of Bound and Free Radioligand (Filtration) P2->P3 P4 Quantification of Radioactivity P3->P4 P5 Calculation of IC50 and Ki P4->P5

Caption: Workflow for a competitive radioligand binding assay.

Functional Bioassay (Schild Analysis)

This method assesses the potency of an antagonist in a functional biological system.

Objective: To determine the antagonist potency (pA2) of diphenhydramine on muscarinic receptor-mediated responses.

Methodology:

  • Tissue Preparation: An isolated tissue preparation containing functional muscarinic receptors is used (e.g., swine airway mucus gland cells).[3][4]

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., acetylcholine) by measuring a physiological response (e.g., short-circuit current).[3][4]

  • Antagonist Incubation: The tissue is incubated with a fixed concentration of the antagonist (diphenhydramine).

  • Shift in Agonist Response: A second agonist concentration-response curve is generated in the presence of the antagonist.

  • Schild Plot: The dose-ratio (the ratio of the agonist concentration producing a given response in the presence and absence of the antagonist) is calculated. A Schild plot is constructed by plotting the log (dose-ratio - 1) against the negative log of the molar concentration of the antagonist.

  • pA2 Determination: The pA2 value is determined from the x-intercept of the Schild plot.

Conclusion

The available evidence strongly indicates that diphenhydramine possesses significant anticholinergic properties, which are responsible for a wide range of its side effects. In contrast, data from its analogue, methapyrilene, suggests that this compound likely has a much weaker anticholinergic profile. For researchers and drug development professionals, this distinction is critical when considering the therapeutic index and potential adverse effect profiles of antihistamines. The lack of direct experimental data on this compound underscores the importance of comprehensive preclinical and clinical evaluation for all new chemical entities, even those that are analogues of existing compounds.

References

Head-to-head study of Methaphenilene and chlorpheniramine in a research model

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

Methaphenilene and chlorpheniramine are both first-generation antihistamines that function by antagonizing the histamine H1 receptor.[1][2] Chlorpheniramine is a well-characterized and widely used antihistamine for the treatment of allergic conditions.[3] this compound, a member of the ethylenediamine class of antihistamines, also possesses anticholinergic properties.[1][2] Understanding the comparative efficacy and pharmacological profiles of these molecules is crucial for research and development in the field of allergy and immunology.

Pharmacological Profile

Both compounds act as inverse agonists at the H1 histamine receptor, which blocks the effects of histamine, a key mediator of allergic reactions.[4] As first-generation antihistamines, they are known to cross the blood-brain barrier, which can lead to central nervous system effects such as drowsiness.[5] Additionally, their anticholinergic activity can result in side effects like dry mouth and blurred vision.[1]

FeatureThis compoundChlorpheniramine
Drug Class First-Generation Antihistamine (Ethylenediamine)First-Generation Antihistamine (Alkylamine)
Primary Mechanism H1 Receptor AntagonistH1 Receptor Antagonist
Secondary Mechanism Anticholinergic (Muscarinic Receptor Antagonist)Weak Anticholinergic
Known Side Effects Sedation, Anticholinergic effectsSedation, Dizziness, Dry Mouth

Signaling Pathway of H1 Receptor Antagonism

The primary mechanism of action for both this compound and chlorpheniramine is the blockade of the H1 histamine receptor. Histamine binding to the H1 receptor activates the Gq/11 G-protein pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in the physiological effects of an allergic response, such as smooth muscle contraction and increased vascular permeability. Both this compound and chlorpheniramine act as inverse agonists, stabilizing the inactive conformation of the H1 receptor and preventing this signaling cascade.

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Binds & Activates Antihistamine This compound or Chlorpheniramine Antihistamine->H1R Binds & Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Allergic_Response Allergic Response (e.g., smooth muscle contraction) Ca_release->Allergic_Response PKC->Allergic_Response Experimental_Workflow start Start acclimatization Animal Acclimatization (Guinea Pigs) start->acclimatization grouping Random Grouping (Vehicle, Chlorpheniramine, this compound) acclimatization->grouping drug_admin Drug/Vehicle Administration (i.p.) grouping->drug_admin wait Waiting Period (30 minutes) drug_admin->wait histamine_challenge Histamine Aerosol Challenge wait->histamine_challenge observation Observe for Pre-Convulsive Dyspnea (PCD) histamine_challenge->observation data_recording Record Time to PCD observation->data_recording analysis Data Analysis (% Protection, Statistics) data_recording->analysis end End analysis->end

References

Validation of a Novel UV-Vis Spectrophotometric Method for Methaphenilene Hydrochloride Assay Using a Certified Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed UV-Vis spectrophotometric method for the quantification of Methaphenilene Hydrochloride against a standard High-Performance Liquid Chromatography (HPLC) method. The validation of the new method was performed using a certified reference material (CRM) to ensure accuracy and traceability. All experimental data are presented to support the validation and comparison.

Introduction

The accurate quantification of active pharmaceutical ingredients (APIs) is critical in drug development and quality control. While HPLC is a widely used and robust technique, the development of simpler, faster, and more cost-effective methods is advantageous for routine analysis. This guide details the validation of a new, rapid UV-Vis spectrophotometric method for the determination of this compound Hydrochloride and compares its performance against a validated HPLC method. The use of a certified reference material ensures that the validation is based on a traceable standard of known purity and concentration.

Data Presentation

The performance of the new UV-Vis method was evaluated against the established HPLC method across several key validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]

Table 1: Comparison of Method Performance Characteristics

Validation ParameterNew UV-Vis MethodExisting HPLC MethodAcceptance Criteria
Accuracy (% Recovery) 99.2%100.5%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.85%0.45%≤ 2.0%
- Intermediate Precision1.10%0.65%≤ 2.0%
Linearity (R²) 0.99950.9999≥ 0.999
Range (µg/mL) 5 - 251 - 50-
Limit of Detection (LOD) (µg/mL) 0.50.1-
Limit of Quantitation (LOQ) (µg/mL) 1.50.3-
Specificity SpecificHighly SpecificNo interference at the analyte retention time/wavelength
Robustness RobustRobustNo significant impact on results from minor variations

Table 2: Accuracy Data using Certified Reference Material

Concentration Spiked (µg/mL)Concentration Found (UV-Vis) (µg/mL)% Recovery (UV-Vis)Concentration Found (HPLC) (µg/mL)% Recovery (HPLC)
10.09.999.0%10.1101.0%
15.014.999.3%15.0100.0%
20.019.999.5%20.1100.5%

Experimental Protocols

Certified Reference Material (CRM)

A certified reference material of this compound Hydrochloride with a purity of 99.8% ± 0.1% was used for the preparation of all standard and sample solutions. The use of a CRM provides metrological traceability and a reliable basis for the validation of the analytical method.[6][7][8]

New Method: UV-Vis Spectrophotometry
  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: 0.1 M Hydrochloric Acid.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound Hydrochloride (10 µg/mL) from 200 to 400 nm. The λmax was found to be 242 nm.

  • Standard Solution Preparation: A stock solution of 100 µg/mL was prepared by dissolving the CRM in the solvent. Working standards were prepared by serial dilution.

  • Sample Preparation: A placebo blend was spiked with the CRM at different concentration levels. The spiked samples were dissolved in the solvent, sonicated, and filtered.

  • Validation Parameters:

    • Specificity: The UV spectrum of a placebo solution was compared with that of a this compound Hydrochloride standard solution to check for interferences.

    • Linearity: A calibration curve was constructed by plotting absorbance versus concentration for five standard solutions in the range of 5-25 µg/mL.

    • Accuracy: Determined by the standard addition method, where known amounts of the CRM were added to a placebo solution. The recovery was then calculated.

    • Precision: Assessed by analyzing six replicate samples at 100% of the test concentration on the same day (repeatability) and on two different days by two different analysts (intermediate precision).

    • LOD & LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Evaluated by introducing small, deliberate variations in the method parameters, such as wavelength (±2 nm) and temperature (±5°C).

Existing Method: High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 242 nm.

  • Injection Volume: 20 µL.

  • Standard and Sample Preparation: Similar to the UV-Vis method, using the CRM and the mobile phase as the diluent.

  • Validation: The HPLC method was previously validated according to ICH guidelines, and its performance was re-verified during this study.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Comparison CRM Certified Reference Material Stock Stock Solution Preparation CRM->Stock Standards Working Standards Preparation Stock->Standards Samples Spiked Sample Preparation Stock->Samples UV_Vis UV-Vis Analysis Standards->UV_Vis HPLC HPLC Analysis Standards->HPLC Samples->UV_Vis Samples->HPLC Data Data Acquisition UV_Vis->Data HPLC->Data Compare Performance Comparison Data->Compare Report Validation Report Compare->Report

Caption: Experimental workflow for the validation and comparison of the new UV-Vis method.

Validation_Parameters MethodValidation Analytical Method Validation Accuracy Accuracy (% Recovery) MethodValidation->Accuracy Precision Precision (RSD%) MethodValidation->Precision Linearity Linearity (R²) MethodValidation->Linearity Specificity Specificity MethodValidation->Specificity Range Range MethodValidation->Range LOD LOD MethodValidation->LOD LOQ LOQ MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness

Caption: Logical relationship of key analytical method validation parameters.

Conclusion

The newly developed UV-Vis spectrophotometric method for the quantification of this compound Hydrochloride is accurate, precise, linear, and robust within the specified range. While the HPLC method offers higher sensitivity (lower LOD and LOQ) and specificity, the UV-Vis method provides a simpler, faster, and more economical alternative for routine quality control analysis where high sample throughput is required. The successful validation using a certified reference material demonstrates the reliability and suitability of the new method for its intended purpose.

References

A Comparative Pharmacological Guide to Thenyl-Substituted Diamine Antihistamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed comparison of the pharmacology of thenyl-substituted diamine antihistamines, a subgroup of first-generation H1 receptor inverse agonists. These compounds, which include methapyrilene, chlorothen, and thenyldiamine, share a common structural backbone and are historically significant in the development of antihistaminic drugs. This document provides an objective comparison based on available experimental data, outlines key experimental methodologies, and visualizes important pathways and workflows to support further research and development.

Comparative Pharmacological Data

The thenyl-substituted diamine antihistamines are characterized by their affinity for the histamine H1 receptor, which underlies their primary therapeutic effect. As first-generation agents, they are also known to cross the blood-brain barrier, leading to sedative effects, and interact with muscarinic receptors, causing anticholinergic side effects. The table below summarizes the available quantitative data for these compounds.

Compound Chemical Structure Histamine H1 Receptor Affinity (Ki) Primary Metabolism Key Toxicological Notes
Methapyrilene N,N-Dimethyl-N′-(2-pyridinyl)-N′-(2-thienylmethyl)-1,2-ethanediamine4.5 nMN-Oxidation, N-DemethylationPotent non-genotoxic hepatocarcinogen in rats. Voluntarily withdrawn from the market.
Chlorothen N-[(5-Chloro-2-thienyl)methyl]-N′,N′-dimethyl-N-2-pyridinyl-1,2-ethanediamineData not availableNot extensively reportedStructurally related to methapyrilene.
Thenyldiamine N,N-Dimethyl-N′-pyridin-2-yl-N′-(3-thienylmethyl)ethane-1,2-diamineData not availableN-Oxidation, N-DemethylationKnown antihistamine and anticholinergic.[1]

Note: The lack of publicly available, standardized Ki values for chlorothen and thenyldiamine highlights a gap in the comparative pharmacology of this specific chemical series. The Ki value for methapyrilene is provided as a reference for the high H1 receptor affinity characteristic of this class.

Histamine H1 Receptor Signaling Pathway

Thenyl-substituted diamine antihistamines act as inverse agonists at the histamine H1 receptor, which is a G-protein coupled receptor (GPCR). In its active state, the H1 receptor couples to the Gq/11 protein, initiating a signaling cascade that leads to the classic symptoms of an allergic response. The diagram below illustrates this pathway.

Histamine H1 Receptor Signaling Cascade.

Experimental Protocols

The antihistaminic properties of these compounds are classically determined using ex vivo smooth muscle contraction assays. The following is a detailed protocol for the guinea pig ileum assay, a standard method for quantifying H1 receptor antagonism.

Guinea Pig Ileum Contraction Assay for H1 Antagonism

Objective: To determine the potency of a thenyl-substituted diamine antihistamine in antagonizing histamine-induced contractions of isolated guinea pig ileum.

Materials:

  • Guinea pig

  • Tyrode's physiological salt solution

  • Histamine dihydrochloride stock solution

  • Test antihistamine compound (e.g., methapyrilene)

  • Student Organ Bath with kymograph or data acquisition system

  • Aerator (95% O2, 5% CO2)

  • Isotonic transducer and recording equipment

Methodology:

  • Tissue Preparation: A guinea pig is euthanized, and a segment of the terminal ileum is excised. The ileum is cleaned of mesenteric tissue and flushed with Tyrode's solution to remove its contents.

  • Mounting: A 2-3 cm segment of the ileum is mounted in a Student Organ Bath containing Tyrode's solution, maintained at 32-34°C, and continuously aerated. One end of the tissue is attached to a fixed hook, and the other to an isotonic transducer to record contractions.

  • Equilibration: The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of approximately 0.5-1.0 g. The Tyrode's solution is changed every 15 minutes.

  • Histamine Dose-Response Curve: A cumulative or non-cumulative dose-response curve for histamine is established by adding increasing concentrations of histamine to the organ bath and recording the peak contraction for each dose.

  • Antihistamine Incubation: The tissue is washed, and after a recovery period, a known concentration of the test antihistamine is added to the bath and allowed to incubate for a predetermined period (e.g., 20-30 minutes).

  • Post-Incubation Histamine Response: The histamine dose-response curve is repeated in the presence of the antihistamine.

  • Data Analysis: The antagonistic effect of the test compound is quantified by the rightward shift of the histamine dose-response curve. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50, is calculated to determine the potency of the antihistamine.

The workflow for this experimental protocol is visualized below.

Guinea_Pig_Ileum_Assay start Start prep Tissue Preparation (Isolate Guinea Pig Ileum) start->prep mount Mount Tissue in Organ Bath prep->mount equilibrate Equilibration (30-60 min) mount->equilibrate drc_histamine Establish Histamine Dose-Response Curve (DRC) equilibrate->drc_histamine wash Wash Tissue & Recover drc_histamine->wash incubate Incubate with Antihistamine wash->incubate drc_antagonist Repeat Histamine DRC in presence of Antagonist incubate->drc_antagonist analyze Data Analysis (Calculate pA2 value) drc_antagonist->analyze end_node End analyze->end_node

Experimental Workflow for Guinea Pig Ileum Assay.

Discussion and Conclusion

The thenyl-substituted diamine antihistamines represent a classic example of first-generation H1 receptor inverse agonists. Their high affinity for the H1 receptor, as evidenced by the low nanomolar Ki value for methapyrilene, translates to effective antagonism of histamine-mediated allergic responses. However, their clinical utility has been superseded by second-generation agents due to their significant sedative and anticholinergic side effects, which stem from their ability to cross the blood-brain barrier and interact with muscarinic receptors.

The most critical differentiating factor within this class is the hepatocarcinogenicity of methapyrilene, which led to its withdrawal from the market. This underscores the importance of thorough toxicological profiling in drug development, even for compounds with similar chemical scaffolds and primary pharmacological targets.

For researchers, the thenyl-substituted diamines can serve as valuable tool compounds for studying H1 receptor pharmacology and the structural determinants of GPCR ligand binding. The provided experimental protocol for the guinea pig ileum assay remains a robust and reliable method for characterizing the potency of H1 receptor antagonists. Future research could focus on obtaining standardized binding affinity data for chlorothen and thenyldiamine to complete the comparative pharmacological profile of this chemical series.

References

A Comparative In Vitro Analysis of H1 Receptor Selectivity: First vs. Second-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro selectivity of first and second-generation histamine H1 receptor antagonists for the H1 receptor versus other amine receptors. The data presented herein is crucial for understanding the pharmacological profiles of these compounds and predicting their potential for off-target effects. This analysis focuses on Diphenhydramine as a representative first-generation agent and Cetirizine as a representative second-generation agent, due to the availability of robust in vitro data.

Executive Summary

Data Presentation: Receptor Binding Affinity

The selectivity of a drug is quantified by comparing its binding affinity (Ki) for its target receptor versus its affinity for other receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the in vitro binding affinities of Diphenhydramine and Cetirizine for the histamine H1 receptor and a panel of other relevant amine receptors.

Receptor SubtypeDiphenhydramine (Ki, nM)Cetirizine (Ki, nM)Generation
Histamine H1 16 6 First / Second
Muscarinic M1210>10,000First / Second
Muscarinic M2220>10,000First / Second
Muscarinic M3130>10,000First / Second
Muscarinic M4910>10,000First / Second
Muscarinic M5130>10,000First / Second
α1-Adrenergic660>10,000First / Second
α2-Adrenergic8,800>10,000First / Second
Dopamine D22,900>10,000First / Second
Serotonin 5-HT2A1,100>10,000First / Second

Data compiled from publicly available pharmacological databases. Ki values represent the concentration of the drug that will bind to 50% of the receptors in the absence of the natural ligand.

Key Observations:

  • H1 Receptor Affinity: Both Diphenhydramine and Cetirizine exhibit high affinity for the H1 receptor. Cetirizine, however, shows a slightly higher affinity.

  • Muscarinic Receptor Affinity: Diphenhydramine demonstrates significant affinity for all five muscarinic receptor subtypes, explaining its pronounced anticholinergic side effects (e.g., dry mouth, urinary retention). In contrast, Cetirizine shows over 20,000-fold greater selectivity for the H1 receptor over muscarinic receptors[1].

  • Other Amine Receptors: Diphenhydramine also displays notable binding to adrenergic, dopaminergic, and serotonergic receptors at higher concentrations. Cetirizine exhibits a 600-fold or greater selectivity for the H1 receptor over these other amine receptors[1].

Experimental Protocols

The binding affinity data presented above is typically generated using in vitro radioligand displacement assays.

Radioligand Displacement Assay for H1 Receptor Binding

This assay measures the ability of a test compound (e.g., Diphenhydramine or Cetirizine) to displace a radiolabeled ligand that is known to bind with high affinity to the H1 receptor.

Materials:

  • Cell membranes prepared from a cell line recombinantly expressing the human H1 receptor.

  • Radiolabeled H1 receptor antagonist (e.g., [3H]-pyrilamine).

  • Test compounds (Diphenhydramine, Cetirizine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: A constant concentration of the radiolabeled ligand and cell membranes are incubated with varying concentrations of the test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualizations

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq_protein Gq Protein (α, β, γ) H1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) PKC->Cellular_Response Phosphorylates target proteins Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Cell Membranes (with H1 Receptor) Incubation Incubate Components Membranes->Incubation Radioligand Radiolabeled Ligand ([³H]-pyrilamine) Radioligand->Incubation Test_Compound Test Compound (e.g., Diphenhydramine) Test_Compound->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Washing Wash Filters Filtration->Washing Quantification Scintillation Counting (Measures radioactivity) Washing->Quantification Data_Analysis Calculate IC₅₀ and Ki Quantification->Data_Analysis

References

Reproducibility of published findings on Methaphenilene's mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of the Established H1 Receptor Antagonism and Hepatotoxic Profile

Methapyrilene, an antihistamine developed in the mid-20th century, has a well-documented primary mechanism of action as a histamine H1 receptor antagonist. However, its clinical use was curtailed due to findings of hepatotoxicity in animal studies. This guide provides a comparative overview of the reproducibility of the published findings on Methapyrilene's mechanism of action, with a focus on its H1 receptor antagonism and the alternative mechanism of toxicity.

Primary Mechanism of Action: H1 Histamine Receptor Antagonism

Methapyrilene is classified as a first-generation ethylenediamine H1-antihistamine. Its primary therapeutic effect is achieved by competitively blocking the action of histamine at H1 receptors, thereby mitigating allergic reactions. This antagonism prevents the typical histamine-induced responses such as vasodilation, increased capillary permeability, and smooth muscle contraction.

Studies in humans have demonstrated Methapyrilene's antihistaminic effect by observing a reduction in histamine-provoked skin wheals.[1] This in-vivo evidence supports its classification as an H1 receptor antagonist. The sedative effects commonly associated with first-generation antihistamines, including Methapyrilene, are also attributed to their ability to cross the blood-brain barrier and antagonize H1 receptors in the central nervous system.

While direct, formal reproducibility studies on Methapyrilene's H1 antagonism are scarce in the contemporary scientific literature, its classification and general mechanism are widely accepted and consistent with the broader understanding of first-generation antihistamines. The extensive clinical use of other drugs in this class with similar profiles provides a strong body of indirect evidence supporting the reproducibility of this fundamental mechanism.

Alternative Mechanism: Hepatotoxicity

A significant body of research exists on an alternative and clinically crucial aspect of Methapyrilene's mechanism of action: its hepatotoxicity. This led to its withdrawal from the market.[2] Studies have shown that Methapyrilene can induce liver tumors in rats.

The proposed mechanism for this toxicity involves metabolic activation by cytochrome P450 (CYP) enzymes. This bioactivation is thought to generate reactive metabolites that can lead to cellular damage. Research suggests that the thiophene ring within the Methapyrilene structure may play a role in its carcinogenic potential.

Quantitative Data on Methapyrilene's Biological Activity

ParameterValueSpeciesReference
Terminal Plasma Half-life1.1 to 2.1 hoursHuman[1]
Apparent Volume of Distribution2.14 to 6.61 L/kgHuman[1]
Plasma Clearance0.013 to 0.048 L/min/kgHuman[1]
Systemic Bioavailability4% to 46%Human[1]

Experimental Protocols

Detailed experimental protocols from the original studies defining Methapyrilene's H1 antagonism are not easily accessible. However, a standard experimental workflow for characterizing H1 receptor antagonism is described below.

Radioligand Binding Assay for H1 Receptor

This in-vitro assay is a common method to determine the binding affinity of a compound for a specific receptor.

Objective: To quantify the affinity of Methapyrilene for the histamine H1 receptor.

Materials:

  • Cell membranes expressing the human H1 receptor.

  • Radiolabeled ligand (e.g., [3H]-mepyramine).

  • Unlabeled Methapyrilene at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the H1 receptor-expressing cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled Methapyrilene.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to determine the concentration of Methapyrilene that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the established signaling pathway for H1 receptor antagonism and a typical experimental workflow for its characterization.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq_protein Gq Protein H1R->Gq_protein Activates Methapyrilene Methapyrilene Methapyrilene->H1R Blocks PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Allergic_Response Allergic Response Ca_release->Allergic_Response PKC->Allergic_Response

Caption: H1 Receptor Signaling Pathway and Methapyrilene's Point of Action.

Experimental_Workflow start Start: Prepare H1 Receptor Membranes incubation Incubate Membranes with [3H]-mepyramine and Methapyrilene start->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration wash Wash Filters filtration->wash scintillation Measure Radioactivity wash->scintillation analysis Data Analysis: Calculate IC50 and Ki scintillation->analysis end End: Determine Binding Affinity analysis->end

References

Benchmarking the performance of Methaphenilene against second-generation antihistamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison between the first-generation antihistamine, Methaphenilene, and commonly prescribed second-generation antihistamines. This analysis is supported by available experimental data on their mechanism of action, binding affinities, and cellular efficacy.

Introduction

Antihistamines are a class of drugs that competitively inhibit the action of histamine at the H1 receptor, thereby mitigating allergic responses. First-generation antihistamines, such as this compound, were the first to be developed and are known for their sedative effects due to their ability to cross the blood-brain barrier.[1][2] In contrast, second-generation antihistamines were designed to be more selective for peripheral H1 receptors and have a lower propensity for causing sedation, making them a preferred option in many clinical settings.[1][2][3]

Mechanism of Action: A Tale of Two Generations

Both this compound, as a first-generation antihistamine, and second-generation antihistamines function as inverse agonists at the H1 histamine receptor. This means they bind to the receptor and stabilize it in an inactive conformation, reducing its constitutive activity and preventing histamine from binding and eliciting a response.

The key difference lies in their selectivity and ability to penetrate the central nervous system (CNS). This compound and other first-generation antihistamines are lipophilic and can readily cross the blood-brain barrier, leading to off-target effects such as sedation by binding to H1 receptors in the CNS.[1][2] Second-generation antihistamines are generally less lipophilic and are substrates for efflux transporters like P-glycoprotein at the blood-brain barrier, which actively removes them from the CNS.[3] This results in a significantly lower incidence of sedative side effects.

Quantitative Performance Comparison

A direct quantitative comparison of this compound with second-generation antihistamines is challenging due to the limited availability of modern, standardized experimental data for this older compound. The following tables summarize the available data for a selection of second-generation antihistamines. Data for this compound is presented qualitatively based on its classification as a first-generation antihistamine.

Table 1: H1 Receptor Binding Affinity

CompoundClassH1 Receptor Binding Affinity (Ki)Data Source
This compound First-Generation AntihistamineData not available-
Desloratadine Second-Generation Antihistamine0.4 nMPreclinical in vitro studies
Levocetirizine Second-Generation Antihistamine3 nMPreclinical in vitro studies
Fexofenadine Second-Generation Antihistamine10 nMPreclinical in vitro studies

Table 2: Cellular Efficacy - Inhibition of Histamine Release

CompoundClassIn vitro Inhibition of Histamine ReleaseData Source
This compound First-Generation AntihistamineExpected to inhibit histamine-induced cellular responsesGeneral pharmacology of first-generation antihistamines
Cetirizine Second-Generation AntihistamineDemonstrates potent inhibition of histamine release from mast cells and basophilsIn vitro cellular assays
Loratadine Second-Generation AntihistamineEffective in inhibiting histamine releaseIn vitro cellular assays
Fexofenadine Second-Generation AntihistamineShows inhibition of histamine-mediated responsesIn vitro cellular assays

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison.

Histamine H1 Receptor Binding Assay (Radioligand Competition Assay)

Objective: To determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human histamine H1 receptor are prepared from a suitable cell line (e.g., CHO or HEK293 cells).

  • Radioligand: A radiolabeled H1 receptor antagonist, typically [³H]mepyramine, is used as the tracer.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound or a second-generation antihistamine).

  • Incubation and Separation: The reaction is allowed to reach equilibrium. The membrane-bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

In Vitro Histamine Release Assay (Mast Cell or Basophil Degranulation)

Objective: To assess the ability of a test compound to inhibit antigen-induced histamine release from mast cells or basophils.

Methodology:

  • Cell Culture: A suitable cell line, such as rat basophilic leukemia (RBL-2H3) cells, which are a model for mast cell degranulation, is cultured.

  • Sensitization: The cells are sensitized with an antigen-specific IgE antibody.

  • Treatment: The sensitized cells are pre-incubated with varying concentrations of the test compound.

  • Antigen Challenge: The cells are then challenged with the specific antigen to induce degranulation and histamine release.

  • Histamine Quantification: The amount of histamine released into the cell supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.

  • Data Analysis: The percentage of inhibition of histamine release by the test compound at each concentration is calculated relative to the control (antigen challenge without the test compound). The IC50 value (the concentration of the compound that causes 50% inhibition) is then determined.

Visualizing the Pathways and Processes

Signaling Pathway of H1 Receptor Antagonism

G cluster_0 Cell Membrane cluster_1 Antihistamine Action Histamine Histamine H1R_inactive Inactive H1 Receptor Histamine->H1R_inactive Binds H1R_active Active H1 Receptor H1R_inactive->H1R_active Conformational Change Allergic_Response Allergic Response (e.g., smooth muscle contraction) H1R_inactive->Allergic_Response Prevents Gq Gq Protein H1R_active->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG Generates IP3_DAG->Allergic_Response Leads to Antihistamine Antihistamine (e.g., this compound, Second-Gen) Antihistamine->H1R_inactive Binds and Stabilizes

Caption: H1 Receptor Antagonism Pathway

Experimental Workflow for H1 Receptor Binding Assay

G cluster_0 Binding Assay Workflow start Start prepare Prepare H1 Receptor Membranes start->prepare incubate Incubate Membranes with Radioligand & Test Compound prepare->incubate separate Separate Bound & Unbound Radioligand incubate->separate quantify Quantify Radioactivity separate->quantify analyze Analyze Data (IC50 & Ki Calculation) quantify->analyze end End analyze->end

Caption: H1 Receptor Binding Assay Workflow

Conclusion

While a complete quantitative performance benchmark for this compound is limited by the lack of available modern data, its classification as a first-generation antihistamine provides a basis for a qualitative comparison with second-generation agents. Second-generation antihistamines, such as desloratadine, levocetirizine, and fexofenadine, exhibit high binding affinity for the H1 receptor and are effective at inhibiting histamine-mediated cellular responses. Their primary advantage lies in their reduced ability to cross the blood-brain barrier, resulting in a significantly improved safety profile with a lower incidence of sedation and other CNS-related side effects compared to first-generation antihistamines like this compound. For drug development professionals, the focus remains on designing molecules with high peripheral H1 receptor affinity and selectivity, coupled with physicochemical properties that limit CNS penetration, to maximize therapeutic benefit while minimizing adverse effects.

References

Safety Operating Guide

Proper Disposal of Methaphenilene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Do Not Dispose of Methaphenilene Down the Drain or in General Waste. this compound is classified as hazardous, causing skin and eye irritation, and is very toxic to aquatic life. Improper disposal can lead to environmental damage and potential regulatory non-compliance. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dusts or vapors. In case of a spill, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. Do not use combustible materials like paper towels to clean up the initial spill. The absorbed material should then be collected into a designated hazardous waste container.

Segregation and Containerization of this compound Waste

Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound waste, including pure substance, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials, must be collected in a dedicated, properly labeled hazardous waste container.

Container Requirements:

  • Compatibility: Use a container made of a material compatible with amines. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid reactive metals.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound," the approximate quantity, and the date of accumulation.

  • Condition: Ensure the container is in good condition, with a secure, leak-proof lid. Do not overfill the container; leave at least 10% headspace to allow for expansion.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Step 1: Waste Collection

  • Place all materials contaminated with this compound into the designated hazardous waste container. This includes any residual product, weigh boats, contaminated gloves, and absorbent materials from spills.

  • For solutions containing this compound, do not mix with other solvent waste streams unless explicitly permitted by your EHS office. Halogenated and non-halogenated solvent wastes are typically segregated.

Step 2: Secure Storage

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) within your laboratory.

  • The SAA should be a secure, well-ventilated area away from general laboratory traffic and incompatible chemicals.

Step 3: Arrange for Pickup and Disposal

  • Once the waste container is full or has reached the storage time limit set by your institution (often 90 days), arrange for its collection by your EHS office or a certified hazardous waste disposal company.

  • Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a direct call.

Step 4: Record Keeping

  • Maintain accurate records of the hazardous waste generated, including the chemical name, quantity, and date of disposal. This documentation is essential for regulatory compliance.

Quantitative Data Summary

ParameterGuidelineRationale
Container Headspace Minimum 10%To accommodate vapor expansion and prevent pressure buildup.
Maximum Storage Time in SAA Typically 90 daysRegulatory requirement to ensure timely disposal of hazardous waste.
pH for Neutralization (if applicable) 6.0 - 8.0Standard range for neutralized chemical waste to be considered for further treatment. However, neutralization is not a standalone disposal method for this compound.

This compound Disposal Workflow

Methaphenilene_Disposal_Workflow start Start: this compound Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste into a Compatible, Labeled Container ppe->segregate storage Store Sealed Container in Satellite Accumulation Area (SAA) segregate->storage pickup Arrange for Waste Pickup by EHS or Licensed Contractor storage->pickup documentation Complete and Retain Disposal Documentation pickup->documentation end End: Compliant Disposal documentation->end absorb Absorb with Inert Material (e.g., Sand, Vermiculite) spill->absorb Contingency collect_spill Collect Contaminated Material into Waste Container absorb->collect_spill collect_spill->segregate

Caption: Workflow for the safe disposal of this compound waste.

Essential Safety and Operational Guidance for Handling Methaphenilene

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety and logistical information for the handling of Methaphenilene, targeting researchers, scientists, and drug development professionals. The following procedural guidance is designed to answer specific operational questions, ensuring safe laboratory practices and proper disposal.

Chemical Identifier and Hazard Summary

Chemical Name: this compound CAS Number: 493-78-7 This compound Hydrochloride CAS: 7084-07-3[1]

Hazard Summary: this compound is an antihistamine and anticholinergic agent.[2] It is considered poisonous by subcutaneous, intravenous, and intraperitoneal routes and moderately toxic by ingestion.[3] Upon heating to decomposition, it emits toxic fumes of sulfur oxides (SOx), nitrogen oxides (NOx), and hydrochloric acid (HCl).[3] GHS hazard statements indicate that this compound causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and is very toxic to aquatic life.

Personal Protective Equipment (PPE)

Based on the known hazards, the following personal protective equipment is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or chemical-resistant apron. Full-body protection may be required for large quantities or in case of a spill.

  • Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended, especially when handling the powder form or when ventilation is inadequate.

Quantitative Toxicity Data

A summary of the available quantitative toxicity data for this compound is presented below.

Route of AdministrationTest AnimalLD50 (mg/kg)
IntravenousMouse45
IntravenousGuinea Pig30
SubcutaneousMouse160
SubcutaneousGuinea Pig140
OralMouse550
OralGuinea Pig900
IntravenousRabbit30

Data sourced from N. Ercoli et al., J. Pharmacol. Exp. Ther. 93, 210 (1948).

Experimental Protocols: Handling and Disposal Workflow

The following section outlines the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Keep the container tightly closed.

Preparation and Handling:

  • Work in a well-ventilated fume hood.

  • Wear the appropriate personal protective equipment (PPE) as detailed above.

  • Avoid inhalation of dust or fumes.

  • Prevent contact with skin and eyes.

  • After handling, wash hands thoroughly.

Disposal Plan:

  • All waste contaminated with this compound should be considered hazardous waste.

  • Collect waste in a designated, labeled, and sealed container.

  • Dispose of the waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Workflow Diagram

The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.

Methaphenilene_Handling_Workflow cluster_receiving Receiving cluster_handling Handling cluster_disposal Disposal receive Receive Shipment inspect Inspect Container receive->inspect store Store in Cool, Dry, Well-Ventilated Area inspect->store don_ppe Don Appropriate PPE store->don_ppe fume_hood Work in Fume Hood don_ppe->fume_hood handle Handle this compound fume_hood->handle wash Wash Hands Thoroughly handle->wash collect_waste Collect Contaminated Waste wash->collect_waste seal_container Seal and Label Container collect_waste->seal_container dispose Dispose as Hazardous Waste seal_container->dispose

Caption: Workflow for safe handling and disposal of this compound.

References

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